2-chloro-4,5-difluoropyrimidine
Description
Properties
CAS No. |
894791-89-0 |
|---|---|
Molecular Formula |
C4HClF2N2 |
Molecular Weight |
150.5 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2-chloro-4,5-difluoropyrimidine CAS 894791-89-0 properties
Topic: 2-chloro-4,5-difluoropyrimidine CAS 894791-89-0 properties Content Type: An in-depth technical guide or whitepaper on the core.[1]
A Specialized Scaffold for Regioselective Functionalization and NMR Applications[1][2]
Executive Summary
2-Chloro-4,5-difluoropyrimidine (CAS 894791-89-0) is a highly specialized fluorinated heterocycle utilized primarily in medicinal chemistry and structural biology.[1][2] Unlike its more common analog, 2,4-dichloro-5-fluoropyrimidine, this scaffold features a C4-fluorine atom that serves as an exceptionally labile leaving group in Nucleophilic Aromatic Substitution (
This guide details the physicochemical profile, synthetic pathways, and unique reactivity of 2-chloro-4,5-difluoropyrimidine. It specifically addresses its utility as a cysteine-reactive probe for relaxation-optimized
Physicochemical Profile
The introduction of two fluorine atoms onto the pyrimidine ring significantly alters the electronic landscape compared to chlorinated analogs, resulting in distinct physical properties and enhanced electrophilicity.
| Property | Value / Description |
| CAS Number | 894791-89-0 |
| IUPAC Name | 2-Chloro-4,5-difluoropyrimidine |
| Molecular Formula | |
| Molecular Weight | 150.51 g/mol |
| Physical State | Colorless to light yellow liquid |
| Boiling Point | ~172–174 °C (Predicted) |
| Density | ~1.7 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; reacts with water/nucleophiles |
| Storage | 2–8°C, under inert atmosphere ( |
Synthetic Methodology
The synthesis of 2-chloro-4,5-difluoropyrimidine is typically achieved via a Halogen Exchange (Halex) reaction.[1] This method leverages the differential reactivity of chlorines on the pyrimidine ring, using 2,4-dichloro-5-fluoropyrimidine as the precursor.[3]
Protocol: Selective Fluorination via Cesium Fluoride
Note: This protocol relies on the "ortho-effect" and the high lattice energy of CsF to drive the substitution of the activated C4-chloride.
Reagents:
-
Starting Material: 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1)[4]
-
Fluorinating Agent: Cesium Fluoride (CsF), anhydrous
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, stored over 4Å molecular sieves
Step-by-Step Workflow:
-
Preparation : Dry CsF by heating at 200°C under reduced pressure (30 mbar) for 5–10 minutes to remove trace moisture (Critical for Halex efficiency).
-
Reaction Assembly : In a screw-cap vial or round-bottom flask, suspend dried CsF (1.5 equiv) in anhydrous DMSO.
-
Addition : Add 2,4-dichloro-5-fluoropyrimidine (1.0 equiv) to the suspension.
-
Heating : Stir the mixture at 100°C .
-
Monitoring : A white precipitate (CsCl) will form within 15 minutes. Monitor reaction progress via
F NMR (appearance of distinct C4-F signal) or LCMS. -
Workup : Upon completion (~4 hours), cool the mixture. The product can often be used directly in solution for subsequent couplings or isolated via vacuum distillation if high purity is required.
Expert Insight: The C4-position is significantly more activated than C2 due to the additive electron-withdrawing effects of the adjacent N3 nitrogen and the C5-fluorine.[1] This allows for selective mono-fluorination at C4 without displacing the C2-chloride under controlled conditions.[1]
Figure 1: Synthetic pathway for 2-chloro-4,5-difluoropyrimidine via selective Halogen Exchange (Halex).[1]
Reactivity & Regioselectivity[6][7][8][9][10]
The core value of 2-chloro-4,5-difluoropyrimidine lies in its predictable regioselectivity .[1] In
The Regioselectivity Hierarchy
When reacted with nucleophiles (amines, thiols, alkoxides), the substitution occurs almost exclusively at the C4 position .
-
C4-F (Primary Site): Most reactive. Activated by para-N1 and ortho-C5-F. The C-F bond is strong, but F is an excellent leaving group in
because the rate-determining step is the nucleophilic attack, not bond breaking. -
C2-Cl (Secondary Site): Less reactive. Requires higher temperatures or stronger nucleophiles to displace after C4 functionalization.
-
C5-F (Inert): Generally non-reactive in standard
conditions; serves as an activating group for C4 and C6.
Application: Cysteine Labeling in Proteins
This scaffold is used to create
-
Reaction Rate: Fast (Complete in <4 hours).
-
Selectivity: High preference for thiols over amines (lysine) at neutral pH.
-
Stability: The resulting adduct is stable in aqueous buffer for weeks.
Figure 2: Regioselectivity landscape. Nucleophilic attack is kinetically directed to C4 due to electronic activation.
Handling and Safety Standards
Given the high reactivity of the C4-F bond and the presence of chlorine, this compound acts as a potent alkylating agent and corrosive.
Hazard Classification
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Sensitization: Potential skin sensitizer.
Operational Protocols
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Quenching: Quench excess reagent with a nucleophilic scavenger (e.g., amino-functionalized resin or dilute ammonia) before disposal. Do not dispose of unquenched material in aqueous waste streams to avoid delayed exothermic hydrolysis.
-
Spill Management: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.
References
-
Synthesis and NMR Application
- General Reactivity of Fluoropyrimidines: Title: Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Source: BenchChem Technical Notes. Context: General principles of C4 vs C2 selectivity in pyrimidine reactions.
-
Safety Data
- Title: Safety Data Sheet - 2-Chloro-5-fluoropyrimidine (Analogous Hazard Profile).
- Source: Fisher Scientific / PubChem.
-
URL: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. biorxiv.org [biorxiv.org]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
2-chloro-4,5-difluoropyrimidine chemical structure and SMILES
Executive Summary: The Fluorinated Scaffold Strategy
2-chloro-4,5-difluoropyrimidine is a high-value heterocyclic building block used primarily in the synthesis of polysubstituted pyrimidine therapeutics and advanced agrochemicals.[1] Its structural uniqueness lies in the differential reactivity of its halogen substituents. Unlike symmetrical dihalopyrimidines, this molecule offers a "programmed" reactivity profile: the C4-fluorine atom is highly activated for nucleophilic aromatic substitution (SNAr), while the C2-chlorine remains stable under mild conditions, and the C5-fluorine acts as a metabolic blocker or electronic modulator.[1]
This guide provides the structural data, electronic analysis, and validated protocols required to utilize this scaffold for regioselective drug design.
Chemical Identity & Structural Analysis
The precise identification of the substitution pattern is critical, as isomers (e.g., 2,5-difluoro-4-chloropyrimidine) exhibit vastly different reactivity profiles.[1]
Nomenclature & Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | 2-chloro-4,5-difluoropyrimidine | |
| CAS Number | Not widely listed as commodity; often custom synthesized.[1] | Analogous to 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1) |
| Molecular Formula | C₄HClF₂N₂ | |
| Molecular Weight | 150.51 g/mol | |
| SMILES | Clc1nc(F)c(F)cn1 | Canonical |
| InChI Key | Generated from SMILES |
3D Conformation & Sterics
The pyrimidine ring is planar. The C5-fluorine atom imposes minimal steric hindrance compared to a chloro or methyl group, allowing this scaffold to bind into tight enzymatic pockets (e.g., kinase ATP-binding sites).[1] However, the high electronegativity of the C4/C5 fluorines significantly depletes electron density from the ring, increasing the acidity of the C6-proton.[1]
Electronic Properties & Reactivity Profile
Understanding the hierarchy of leaving groups is the cornerstone of using this molecule effectively.
The Reactivity Hierarchy (SNAr)
In nucleophilic aromatic substitution, the reactivity of halopyrimidines is governed by the stabilization of the Meisenheimer complex (intermediate).
-
Position 4 (C4-F): Most Reactive. The C4 position is para-like to N1 and ortho-like to N3.[1] The electronegativity of fluorine at this position, combined with the adjacent C5-fluorine (EWG), makes the C4 carbon highly electrophilic.[1] Fluoride is a superior leaving group to chloride in SNAr reactions of electron-deficient heterocycles due to the high magnitude of the inductive effect stabilizing the transition state.[1]
-
Position 2 (C2-Cl): Moderately Reactive. Activated by two adjacent nitrogens but less electrophilic than C4. It typically requires higher temperatures or stronger nucleophiles to displace once the C4 position has been substituted.
-
Position 5 (C5-F): Non-Reactive (SNAr). This position is not activated for nucleophilic attack. The C-F bond here is extremely stable and is generally retained in the final drug molecule to modulate pKa and metabolic stability.
Visualization of Reactivity Pathways
Figure 1: Regioselectivity map demonstrating the sequential functionalization strategy. The C4-F bond is the primary "hotspot" for modification.[1]
Synthesis & Manufacturing Routes
While often purchased, the synthesis of this specific fluorinated analog typically proceeds via Halogen Exchange (HALEX) or direct fluorination.
Primary Route: Halogen Exchange (HALEX)
Starting from the commercially abundant 2,4-dichloro-5-fluoropyrimidine , a controlled fluorination is performed.[1]
-
Reagents: Potassium Fluoride (KF), 18-Crown-6 (Phase transfer catalyst).[1]
-
Solvent: Sulfolane or Acetonitrile (Anhydrous).
-
Mechanism: The C4-Cl is exchanged for F more rapidly than C2-Cl due to the same electronic activation factors discussed above.[1]
-
Reaction: 2,4-dichloro-5-fluoropyrimidine + KF -> 2-chloro-4,5-difluoropyrimidine + KCl[1]
Experimental Protocol: Regioselective C4-Amination
Objective: Selective introduction of a primary amine at the C4 position, retaining the C2-chlorine for subsequent diversification.[1]
Safety Note: This reaction generates HF (hydrofluoric acid) equivalents upon workup or if moisture is present. Use plasticware where appropriate and ensure calcium gluconate gel is available.
Materials:
-
Substrate: 2-chloro-4,5-difluoropyrimidine (1.0 eq)
-
Nucleophile: Aniline or Aliphatic Amine (1.0 eq)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq) - Scavenges the HF/HCl generated.[1]
-
Solvent: THF (Tetrahydrofuran), Anhydrous.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-chloro-4,5-difluoropyrimidine (1.0 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature is crucial to prevent double substitution or attack at C2.
-
Addition: Mix the Amine (1.0 mmol) and DIPEA (1.2 mmol) in THF (2 mL). Add this mixture dropwise to the pyrimidine solution over 15 minutes.
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC or LC-MS.[1]
-
Success Criteria: Disappearance of starting material; appearance of a single new peak (Product).
-
Failure Mode: If C2-substitution is observed, lower temperature or reduce addition rate.[1]
-
-
Quench: Slowly add saturated aqueous NaHCO₃ (cold).
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Data Table: Expected NMR Shifts (Proton)
| Position | Proton | Shift (ppm) | Multiplicity | Coupling (J) |
|---|---|---|---|---|
| C6-H | Aromatic | ~8.0 - 8.5 | Doublet (d) | J(H-F) ~2-3 Hz |
| N-H | Amine | Variable | Broad Singlet | - |[1]
Handling & Safety Protocol
Hazard Class: Corrosive, Acute Toxic.
-
Fluoride Release: Upon reaction with nucleophiles, this compound releases fluoride ions. In acidic media, this forms HF. Glassware etching may occur over prolonged exposure.
-
Skin Contact: Pyrimidines are potent sensitizers. Wear double nitrile gloves.
-
Storage: Store at +4°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis leads to 2-chloro-5-fluoro-4-hydroxypyrimidine).[1]
References
-
PubChem Compound Summary. 2,4-Dichloro-5-fluoropyrimidine (Analogous Chemistry).[1] National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. [Link]
-
WuXi AppTec. Regioselectivity in SNAr reactions of Dichloropyrimidines. [Link]
Sources
Optimizing Pyrimidine Scaffolds: A Technical Comparison of 2,4-Dichloro-5-fluoropyrimidine and 2-Chloro-4,5-difluoropyrimidine
[1]
Executive Summary In medicinal chemistry, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ceritinib, Brigatinib) and antimetabolites. Two critical building blocks for accessing 2,4,5-trisubstituted pyrimidines are 2,4-dichloro-5-fluoropyrimidine (Compound B) and its fluorinated analog, 2-chloro-4,5-difluoropyrimidine (Compound A) .[1]
While often treated as interchangeable electrophiles for nucleophilic aromatic substitution (
This guide analyzes the mechanistic divergence, regioselectivity, and strategic application of these two reagents.
Part 1: Structural & Electronic Analysis
The utility of these compounds relies on the regioselective functionalization of the C4 position followed by the C2 position. The presence of the C5-fluorine atom is critical; it lowers the LUMO energy of the ring, activating it toward nucleophilic attack.
Comparative Properties
| Feature | 2,4-Dichloro-5-fluoropyrimidine (Compound B)[1] | 2-Chloro-4,5-difluoropyrimidine (Compound A) |
| CAS Number | 2927-71-1 | 894791-89-0 (varies by isomer purity) |
| Molecular Weight | 166.97 g/mol | 150.51 g/mol |
| Physical State | Solid / Low-melting solid | Liquid / Low-melting solid |
| Primary Leaving Group | Chloride (at C4) | Fluoride (at C4) |
| Reactivity Driver | Inductive activation by N3 & C5-F | Meisenheimer Complex Stabilization by C4-F |
| Cost Profile | Low (Commodity Chemical) | High (Specialty Reagent) |
The "Fluorine Effect" in
A common misconception in general organic chemistry (
-
Compound B (Cl-leaving): The C4-Cl bond is weaker, but the carbon is less electrophilic.
-
Compound A (F-leaving): The highly electronegative C4-F atom creates a massive dipole, making C4 significantly more electrophilic. Furthermore, the fluorine atom stabilizes the anionic Meisenheimer intermediate through strong inductive electron withdrawal (
effect).
Result: Compound A reacts 10–100x faster than Compound B with amines and thiols, often allowing reactions to proceed at room temperature rather than reflux.
Part 2: Regioselectivity & Mechanism
Both compounds favor substitution at the C4 position over C2.[2] This is dictated by the nitrogen lone pair repulsion at N1/N3 and the activating effect of the C5-substituent.
Reaction Coordinate & Selectivity
The following diagram illustrates the reaction pathways. Note that while both yield the same scaffold (2-chloro-5-fluoro-4-substituted pyrimidine), Compound A proceeds through a lower-energy transition state.[1]
Figure 1: Comparative reaction energy landscapes. Compound A (Green) bypasses the high thermal barrier required for Compound B.
Part 3: Experimental Protocols
Synthesis of Compound A from Compound B
Since Compound A is expensive, it is often synthesized in-house via a "Halex" (Halogen Exchange) reaction.
Reagents:
-
2,4-dichloro-5-fluoropyrimidine (1.0 eq)[1]
-
Cesium Fluoride (CsF) (2.5 eq) - Must be anhydrous[1]
-
Solvent: Anhydrous DMSO or Sulfolane
Protocol:
-
Drying: Dry CsF in a vacuum oven at 150°C for 12 hours prior to use. Water poisons this reaction.
-
Mixing: In a flame-dried flask under Argon, dissolve 2,4-dichloro-5-fluoropyrimidine in DMSO (0.5 M concentration).
-
Addition: Add activated CsF rapidly.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by
NMR (Shift from ~ -120 ppm to distinct difluoro signals). -
Workup: Dilute with diethyl ether, wash extensively with water (to remove DMSO), dry over
, and concentrate. Caution: Product is volatile.
General Amination Protocol ( at C4)
Scenario: Coupling a sterically hindered amine (e.g., tert-butyl amine or an aniline) to the pyrimidine core.
| Parameter | Protocol for Compound B (Dichloro) | Protocol for Compound A (Difluoro) |
| Stoichiometry | 1.0 eq Pyrimidine : 1.1 eq Amine | 1.0 eq Pyrimidine : 1.05 eq Amine |
| Base | DIPEA (2.5 eq) | DIPEA (1.2 eq) or |
| Solvent | n-Butanol or DMF | THF or DCM |
| Temperature | 80°C - 100°C (Reflux) | 0°C to Room Temperature |
| Time | 12 - 24 Hours | 1 - 4 Hours |
| Workup | Aqueous extraction | Simple filtration (if salt precipitates) |
Why this matters: If your nucleophile contains a heat-sensitive group (e.g., a chiral center prone to racemization or a Boc-protecting group), Compound B's reflux conditions may destroy it. Compound A allows the reaction to occur under mild conditions, preserving molecular complexity.
Part 4: Strategic Applications in Drug Discovery
When to Switch from B to A
Use 2,4-dichloro-5-fluoropyrimidine (B) when:
-
The nucleophile is a primary, unhindered amine.
-
Cost is the primary constraint (Scale-up phase).
-
The nucleophile is stable at >80°C.
Use 2-chloro-4,5-difluoropyrimidine (A) when:
-
Weak Nucleophiles: Anilines with electron-withdrawing groups or sulfonamides.[1]
-
Steric Hindrance: Secondary amines with bulky alpha-substituents.[1]
-
Selectivity Issues: If Compound B yields a mixture of C2/C4 products, Compound A often improves C4 selectivity due to the lower activation energy (kinetic control).
-
Late-Stage Functionalization: Introducing the pyrimidine core onto a complex, fragile intermediate.
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate pyrimidine electrophile.
Part 5: Handling & Safety
Critical Warning: Both compounds are severe skin and eye irritants.
-
Compound A (Difluoro): Highly volatile and lipophilic. It can penetrate gloves faster than the dichloro analog. Double-gloving (Nitrile over Laminate) is recommended.[1]
-
Corrosivity: The hydrolysis of Compound A releases HF (Hydrofluoric Acid) upon contact with moisture. Always have Calcium Gluconate gel available in the lab when handling the difluoro derivative.
References
-
Synthesis and Reactivity of Fluorinated Pyrimidines Source: Journal of Fluorine Chemistry Context: Detailed kinetics of
on polyfluorinated heterocycles, establishing the F > Cl leaving group order in electron-deficient rings. URL:[Link] -
Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes Source: bioRxiv (2024) Context: Describes the specific synthesis of 2-chloro-4,5-difluoropyrimidine from the dichloro precursor using CsF to create highly reactive probes for protein NMR. URL:[Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Source: Journal of Organic Chemistry / PubMed Context: Discusses the standard reactivity of 2,4-dichloro-5-fluoropyrimidine and the factors (sterics, electronics) that lead to C4 vs C2 selectivity. URL:[Link]
-
Nucleophilic Aromatic Substitution: The Element Effect Source: Master Organic Chemistry Context: Foundational mechanistic explanation of why Fluorine is a superior leaving group in
reactions due to intermediate stabilization. URL:[Link]
Fluorinated Pyrimidine Building Blocks: A Technical Guide for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's physicochemical and pharmacokinetic profile. When combined with the privileged pyrimidine scaffold, a ubiquitous motif in biologically active compounds, the resulting fluorinated pyrimidine building blocks offer a powerful platform for the development of novel therapeutics. This guide provides an in-depth analysis of these critical building blocks, exploring the physicochemical impact of fluorination, key synthetic strategies, and their successful application in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile scaffolds in their own research endeavors.
The Strategic Advantage of Fluorine in Pyrimidine Scaffolds
The introduction of fluorine, the most electronegative element, into a pyrimidine ring can dramatically alter its properties in ways that are highly beneficial for drug design.[1][2] These modifications are not merely incremental; they can fundamentally change how a molecule interacts with its biological target and how it behaves within a physiological system.
1.1. Modulation of Physicochemical Properties:
-
Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby functional groups, such as amines.[3] This reduction in basicity can enhance a compound's cell membrane permeability and oral bioavailability by increasing the population of the more lipophilic, neutral species at physiological pH.[2][4]
-
Lipophilicity: While a single fluorine atom can slightly increase lipophilicity, the effect is highly context-dependent. The strategic placement of fluorine can fine-tune a molecule's LogP to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, such as the gauche effect.[3][5] By stabilizing a specific bioactive conformation, fluorine can enhance binding affinity and selectivity for the target protein.[1][5]
1.2. Enhancement of Pharmacokinetic Properties:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block oxidative metabolism, thereby increasing the drug's half-life and overall exposure.[6][7]
-
Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions with protein targets, contributing to enhanced binding affinity.[5]
The following table summarizes the key effects of fluorine substitution on pyrimidine-containing drug candidates:
| Property | Effect of Fluorination | Rationale & Impact on Drug Development |
| pKa | Decreases basicity of nearby amines.[2][3] | Increases membrane permeability and oral bioavailability.[2] |
| Metabolic Stability | Blocks sites of oxidative metabolism.[5] | Increases drug half-life and systemic exposure.[6][7] |
| Conformation | Can stabilize bioactive conformations.[1][5] | Improves binding affinity and target selectivity.[1][5] |
| Binding Affinity | Can introduce favorable polar interactions.[5] | Enhances potency. |
Key Fluorinated Pyrimidine Building Blocks and Their Applications
The versatility of fluorinated pyrimidines is evident in the wide array of building blocks available to medicinal chemists. These can be broadly categorized by the degree of fluorination.
2.1. Monofluorinated Pyrimidines: The Case of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a cornerstone of cancer chemotherapy and serves as a prime example of the therapeutic power of a simple fluorinated pyrimidine.[8][9][10]
-
Mechanism of Action: 5-FU is a prodrug that is metabolically converted to several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[11][12] This leads to a "thymineless death" in rapidly dividing cancer cells.[11] Additionally, other metabolites can be incorporated into RNA and DNA, further contributing to cytotoxicity.[8][9]
The metabolic activation and mechanism of 5-FU are depicted in the workflow below:
Caption: Metabolic activation and mechanism of action of 5-Fluorouracil.
2.2. Difluorinated Pyrimidines: The Example of Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is another widely used anticancer agent that highlights the impact of difluorination.[13][14]
-
Mechanism of Action: Gemcitabine is a nucleoside analog that, after intracellular phosphorylation to its active di- and triphosphate forms, inhibits DNA synthesis.[15][16] The triphosphate metabolite (dFdCTP) is incorporated into DNA, leading to "masked chain termination" where only one more nucleotide can be added before DNA polymerase is unable to proceed.[17] The diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication.[16][17]
The intricate mechanism of Gemcitabine is illustrated below:
Caption: Dual mechanism of action of Gemcitabine.
2.3. Trifluoromethylated Pyrimidines in Kinase Inhibition
The trifluoromethyl (CF3) group is a common substituent in modern medicinal chemistry, valued for its strong electron-withdrawing properties and metabolic stability. Trifluoromethyl-substituted pyrimidines are key components of many kinase inhibitors.[18][19]
-
Application in Drug Design: The CF3 group can enhance binding affinity and improve the pharmacokinetic profile of kinase inhibitors.[20][21] For example, 5-trifluoromethylpyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and CHK1 kinases, which are implicated in various cancers.[22] In some instances, the trifluoromethyl group is crucial for achieving high potency and selectivity.[18][19]
Synthetic Strategies for Accessing Fluorinated Pyrimidines
A variety of synthetic methods are available for the preparation of fluorinated pyrimidines, ranging from classical cyclization reactions to modern late-stage fluorination techniques.[23]
3.1. Building Block Approach:
This strategy involves the synthesis of the pyrimidine ring from precursors that already contain the fluorine atom. For example, the original synthesis of 5-FU involved the cyclization of an α-fluoro-β-ketoester with isothiourea salts.[8] While effective, this approach can be limited by the availability and stability of the fluorinated starting materials.
3.2. Direct Fluorination:
Direct fluorination of a pre-formed pyrimidine ring is an attractive approach. Electrophilic fluorinating reagents, such as Selectfluor, are commonly used for this purpose. This method allows for the introduction of fluorine at a late stage in the synthesis, which is highly advantageous for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[23]
3.3. Late-Stage Fluorination:
Late-stage fluorination (LSF) has emerged as a powerful tool in drug discovery.[24][25][26] These methods allow for the introduction of fluorine into complex, highly functionalized molecules at the final steps of a synthetic sequence.[26][27] This is particularly valuable for optimizing lead compounds without having to re-synthesize them from scratch. Palladium-catalyzed and silver-catalyzed fluorination reactions have shown great promise for the LSF of heterocycles.[26]
The following diagram illustrates the different strategic approaches to synthesizing fluorinated pyrimidines:
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- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
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- 9. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorouracil - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
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- 17. droracle.ai [droracle.ai]
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- 19. researchgate.net [researchgate.net]
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The Synthetic Keystone: A Technical Guide to 2-Chloro-4,5-difluoropyrimidine for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Fluorinated Pyrimidines
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds have emerged as indispensable building blocks for the development of novel therapeutics.[1][2] Their unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have made them a focal point for researchers. Among these, 2-chloro-4,5-difluoropyrimidine stands out as a critical intermediate, particularly in the synthesis of highly selective kinase inhibitors that are at the forefront of cancer therapy and other disease treatments.[3][4] This guide provides an in-depth technical overview of 2-chloro-4,5-difluoropyrimidine, encompassing its chemical properties, synthesis, applications, and a practical guide to its procurement.
Chemical Properties and Characteristics
2-Chloro-4,5-difluoropyrimidine (CAS No: 894791-89-0) is a substituted pyrimidine with the molecular formula C4HClF2N2 and a molecular weight of 150.51 g/mol .[5][6] The strategic placement of the chloro and difluoro groups on the pyrimidine ring imparts a unique reactivity profile, making it a versatile synthon.
| Property | Value | Source |
| Molecular Formula | C4HClF2N2 | [5] |
| Molecular Weight | 150.51 g/mol | [5][6] |
| CAS Number | 894791-89-0 | [5] |
| Appearance | Typically a solid | Inferred from related compounds |
| Purity | Commonly available in >95% and >98% purities | [5] |
The electron-withdrawing nature of the fluorine atoms and the chloro group makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity at the 2- and 4-positions is a key consideration in synthetic design, with the 4-position generally being more reactive.[7]
Synthesis of 2-Chloro-4,5-difluoropyrimidine: A Step-by-Step Protocol
The synthesis of 2-chloro-4,5-difluoropyrimidine is not as widely documented as its close analog, 2,4-dichloro-5-fluoropyrimidine. However, a common and effective strategy involves the chlorination of a 4-hydroxy-5-fluoropyrimidine precursor. The following protocol is a representative synthesis adapted from established methods for similar compounds.[8][9]
Reaction Scheme:
A simplified reaction scheme for the synthesis.
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4,5-difluorouracil.
-
Reagent Addition: Under a nitrogen atmosphere, add an excess of phosphorus oxychloride (POCl3) to the flask.
-
Catalyst Introduction: Slowly add a suitable base, such as N,N-dimethylaniline, to the reaction mixture. This is often done dropwise to control the exothermic reaction.
-
Heating and Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for several hours.[8][9] The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice-cold water to quench the excess POCl3.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation to yield pure 2-chloro-4,5-difluoropyrimidine.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
2-Chloro-4,5-difluoropyrimidine and its derivatives are pivotal intermediates in the synthesis of a class of drugs known as kinase inhibitors.[10] These drugs target protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3][4]
The pyrimidine scaffold serves as a core structure for many potent and selective kinase inhibitors. The chloro group at the 2-position provides a handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various side chains that can fine-tune the inhibitor's binding affinity and selectivity for the target kinase.[11][12][13]
General workflow for synthesizing kinase inhibitors.
Suppliers and Pricing
A critical aspect for researchers is the accessibility and cost of starting materials. 2-Chloro-4,5-difluoropyrimidine is available from a number of chemical suppliers, though it is considered a specialty chemical.
| Supplier | Purity | Quantity | Price (USD) | Last Updated |
| Nanjing Shizhou Biology Technology Co.,Ltd. | 95% HPLC | 500mg; 1g; 5g; 10g | Contact for quote | - |
| Combiphos Catalysts Inc. (via Fisher Scientific) | - | 1g | Contact for quote | - |
| Sigma-Aldrich | 97% | 1g | $58.70 | - |
| TCI Chemical (via ChemicalBook) | >98.0% (GC) | 5g | $48 | 2025-07-31 |
| TCI Chemical (via ChemicalBook) | >98.0% (GC) | 25g | $190 | 2025-07-31 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.[5][10][14]
Safety, Handling, and Storage
Hazard Statements (based on analog):
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[15][16]
-
Ventilation: Use only outdoors or in a well-ventilated area.[15]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[16][18]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store locked up.[15][17]
Conclusion
2-Chloro-4,5-difluoropyrimidine is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its unique chemical properties make it an ideal starting material for the synthesis of complex molecules, particularly potent and selective kinase inhibitors. While its synthesis requires careful handling of hazardous reagents, the established protocols for similar compounds provide a clear pathway for its preparation. As research into targeted therapies continues to expand, the demand for such specialized building blocks is expected to grow, underscoring the importance of understanding their synthesis, reactivity, and applications.
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An In-depth Technical Guide to the Safe Handling of Halogenated Pyrimidines for Drug Discovery Professionals
A Note on Chemical Nomenclature: This guide addresses the comprehensive safety protocols for halogenated pyrimidines, focusing on representative compounds like 2-Chloro-5-fluoropyrimidine (CAS 62802-42-0) and 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1). The specific compound "2-chloro-4,5-difluoropyrimidine" is not readily found in commercial safety databases. However, the principles and procedures detailed herein are directly applicable due to the shared structural alerts and reactivity profiles of this chemical class, which is crucial for researchers in drug development.
The Researcher's Imperative: Understanding the Inherent Risks of Fluorinated Pyrimidines
In modern drug discovery, fluorinated pyrimidines are indispensable building blocks. Their unique electronic properties enhance metabolic stability, binding affinity, and membrane permeability. However, the very features that make them valuable—multiple halogen substitutions on a nitrogen-containing aromatic ring—also confer significant, and often severe, biological and chemical hazards. This guide moves beyond a simple recitation of SDS facts to provide a framework for why these molecules demand our utmost respect and meticulous handling.
The core principle of safety is risk mitigation, which begins with understanding the hazard. For compounds like 2-chloro-5-fluoropyrimidine, the primary threats are severe corrosivity and acute toxicity.[1][2][3][4] The presence of chlorine and fluorine atoms makes the pyrimidine ring highly electrophilic and reactive towards biological nucleophiles, such as the amino and sulfhydryl groups in proteins and DNA. This reactivity is the mechanistic basis for their ability to cause severe chemical burns to the skin, eyes, and respiratory tract.[1][4][5]
Hazard Profile and GHS Classification: A Quantitative Overview
The Globally Harmonized System (GHS) provides a universal language for chemical hazards. Understanding these classifications is non-negotiable for anyone handling these materials. The table below summarizes the typical GHS classifications for representative chloro-fluoro-pyrimidines.
| Hazard Class | GHS Category | Hazard Statement | Representative Compound(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2-Chloro-5-fluoropyrimidine, 2,4-Dichloro-5-fluoropyrimidine[1][3][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 2-Chloro-5-fluoropyrimidine[2] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage | 2-Chloro-5-fluoropyrimidine, 2,4-Dichloro-5-fluoropyrimidine[1][2][3][6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | 2-Chloro-5-fluoropyrimidine, 2,4-Dichloro-5-fluoropyrimidine[1][2] |
| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction | 2,4-Dichloro-5-fluoropyrimidine[7] |
| Combustible Liquid | Not Categorized | H227: Combustible liquid | 2-Chloro-5-fluoropyrimidine[1] |
This data underscores that the primary routes of exposure leading to acute harm are ingestion, inhalation, and dermal contact. The "Danger" signal word associated with these chemicals is a direct consequence of their potential to cause irreversible tissue damage.[1][6]
The Hierarchy of Controls: A Self-Validating System for Exposure Prevention
A robust safety protocol is not merely about personal protective equipment (PPE). It is a multi-layered defense system. The most effective controls are those that engineer the hazard out of the process.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Engineering Controls (The Primary Barrier): The most critical engineering control is the mandatory use of a certified chemical fume hood.[2][5] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which can cause severe irritation to the mucous membranes and upper respiratory tract.[1][5]
-
Administrative Controls (Procedural Safeguards): These are the protocols that dictate safe work practices.
-
Designated Areas: All work with chloro-fluoro-pyrimidines should be restricted to a designated area within the laboratory, clearly marked with hazard signs.
-
Restricted Access: Only trained personnel should be allowed in the designated area during handling.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly after handling, even if gloves were worn.[1][5]
-
-
Personal Protective Equipment (PPE) (The Last Line of Defense): PPE is essential but should never be the only line of defense.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1][2] Given the severe corrosive nature, a face shield should also be worn.[7][8]
-
Hand Protection: Wear chemically resistant gloves.[1][9] Nitrile gloves may offer splash protection, but for prolonged handling or in case of a spill, heavier-duty gloves like butyl or Viton rubber should be considered. Always inspect gloves for tears or holes before use.
-
Skin and Body Protection: A lab coat is standard, but a chemically resistant apron is recommended.[2] Ensure that there is no exposed skin, particularly at the wrists and neck.
-
Step-by-Step Protocols for Critical Operations
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Have spill cleanup materials readily available.
-
Container Handling: These compounds are often moisture-sensitive.[5][10] Keep containers tightly closed when not in use.[1][5][9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Weighing and Transfer: Conduct all weighing and transfers of solid material within the fume hood to prevent dust formation.[5][8] If handling the liquid form, perform all transfers within the hood to contain vapors.[1]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Store in a designated corrosives cabinet.[5] The storage area should be locked and accessible only to authorized personnel.[1][5]
Emergency Response: Spills and Exposures
Rapid and correct response to an emergency can significantly mitigate harm.
Caption: A logical workflow for responding to chemical emergencies.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[1][5][8][9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][5][11] Seek immediate medical attention.[1][2][5]
-
Skin Contact: Speed is critical. Immediately remove all contaminated clothing.[1][5] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][5][8] Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][8] Remove contact lenses if present and easy to do.[1][5] Continue rinsing.[1][5] Seek immediate medical attention.[1][2][5]
-
Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water.[1][5] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][5] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[4][5]
Spill Cleanup Protocol:
-
Evacuate: Evacuate all non-essential personnel from the area.[1][8]
-
Ventilate: Ensure the area is well-ventilated (fume hood).[1]
-
Protect: Wear appropriate PPE, including respiratory protection if necessary.[1][8]
-
Contain: For liquid spills, contain the spillage with a non-combustible absorbent material like sand, earth, or vermiculite.[9] For solid spills, carefully sweep up the material, avoiding dust generation.[1][8]
-
Collect: Place the absorbed material or swept-up solid into a suitable, labeled, and closed container for disposal.[8][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[1][5]
Fire and Reactivity Hazards
While classified as a combustible liquid, the primary danger in a fire is not the flammability itself, but the hazardous decomposition products.[1]
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide for small fires.[1] For large fires, use a water spray or mist; avoid a solid stream of water as it may spread the fire.[1]
-
Hazardous Combustion Products: When heated to decomposition, these compounds will emit highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][12]
-
Chemical Stability and Reactivity: These compounds are generally stable under recommended storage conditions but can be sensitive to moisture and air.[5] They are incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Hazardous reactions will not occur under normal conditions, but violent exothermic reactions have been reported in specific palladium-catalyzed cyanation reactions, highlighting the need for careful reaction design and control.[1][3]
Conclusion: A Culture of Vigilance
The safe handling of 2-chloro-4,5-difluoropyrimidine and its analogs is not a matter of following a checklist but of cultivating a deep-seated culture of safety and vigilance. As drug development professionals, our ability to innovate is predicated on our ability to work safely. By understanding the chemical causality behind the hazards, implementing a multi-layered system of controls, and being prepared for emergencies, we can harness the power of these reactive building blocks to advance science without compromising our well-being.
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A Technical Guide to the Reactivity Profile of 4,5-Difluoropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Its prevalence stems from its structural role in nucleobases and its ability to form critical hydrogen bonds with biological targets. The strategic incorporation of fluorine into these scaffolds further enhances their therapeutic potential by modulating physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[2]
This guide focuses on the 4,5-difluoropyrimidine core, a highly activated and versatile building block. We will provide an in-depth analysis of its synthesis and reactivity, with a primary focus on the principles governing its regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr). Understanding this reactivity is paramount for leveraging this scaffold in the rational design of next-generation therapeutics.
Synthesis of the 4,5-Difluoropyrimidine Core
The synthesis of functionalized dihalopyrimidines typically begins with a pyrimidine precursor, such as a dihydroxypyrimidine, which is subsequently halogenated. For instance, 4,6-dichloro-5-fluoropyrimidine can be synthesized from 4,6-dihydroxy-5-fluoropyrimidine using reagents like phosphorus oxychloride (POCl₃).[3][4][5] A similar and common approach for producing 2,4-dichloro-5-fluoropyrimidine starts from 5-fluorouracil, which is treated with phosphorus oxychloride in the presence of a tertiary amine base like N,N-dimethylaniline.[6][7]
Generalized Experimental Protocol: Chlorination of a Dihydroxypyrimidine
This protocol describes a general method for converting a dihydroxypyrimidine to a dichloropyrimidine, a common precursor step for many substituted pyrimidines.
-
Reaction Setup: To a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend the starting dihydroxypyrimidine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Addition of Base: Slowly add a tertiary amine base, such as N,N-dimethylaniline (1.5-2.0 eq), to the suspension.
-
Heating: Heat the reaction mixture to reflux (typically around 100-115°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction mixture by pouring it into a mixture of ice water and an organic solvent (e.g., dichloromethane).
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the desired dichloropyrimidine.
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: General workflow for the synthesis of dichloropyrimidines.
The Core Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The defining characteristic of the 4,5-difluoropyrimidine ring is its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is a direct consequence of the electronic properties of both the pyrimidine core and the fluorine substituents.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 and SN2 reactions, the SNAr pathway does not involve the direct displacement of the leaving group. Instead, it is a two-step process:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]
-
Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.[9]
The presence of strongly electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack and for stabilizing the negatively charged Meisenheimer intermediate.[8][9]
dot graphdot { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];
} } Caption: Energy profile of the two-step SNAr mechanism.
The Dual Role of Fluorine: Activator and Leaving Group
Fluorine's role in SNAr reactions is unique. Due to its extreme electronegativity, it is the most powerful electron-withdrawing halogen, strongly activating the attached carbon towards nucleophilic attack. Counterintuitively, it also functions as an excellent leaving group in SNAr, with a general reactivity trend of F > Cl > Br > I . This is because the C-F bond cleavage occurs in the fast, non-rate-determining elimination step, so bond strength is less critical than the atom's ability to activate the ring for the initial nucleophilic attack.[8]
Regioselectivity: The Predominance of C4 Substitution
In 4,5-difluoropyrimidine, the two fluorine atoms are in electronically distinct environments. The key to predicting which position will react lies in the ability of the pyrimidine ring to stabilize the intermediate Meisenheimer complex.
-
Attack at C4: The C4 position is para to the N1 nitrogen and ortho to the N3 nitrogen. When a nucleophile attacks C4, the negative charge of the Meisenheimer complex can be delocalized through resonance onto both of these electronegative nitrogen atoms. This provides substantial stabilization.
-
Attack at C5: The C5 position is meta to both N1 and N3. Attack at this position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogens.
This difference in intermediate stability makes the transition state for attack at C4 significantly lower in energy, leading to a strong kinetic and thermodynamic preference for substitution at the C4 position . This principle is well-established for dihalopyrimidines and related nitrogen heterocycles, where substitution almost always favors the positions ortho or para to the ring nitrogens.[2][10][11][12]
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11];
} } Caption: Rationale for C4 regioselectivity in 4,5-difluoropyrimidines.
While C4 selectivity is the general rule, it can be influenced by other factors. For example, a very bulky substituent at C5 could sterically hinder attack at C4, potentially altering the reaction's course.[10] Similarly, strong electron-donating or electron-withdrawing groups elsewhere on the ring can modulate the electronic landscape and, in some cases, reverse the conventional selectivity.[10]
Applications in Drug Development
The predictable, regioselective reactivity of the 4,5-difluoropyrimidine core makes it an exceptionally valuable scaffold for building complex molecules, especially kinase inhibitors. The pyrimidine core often serves as a "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of kinases, while the substituents at the C4 and C5 positions can be tailored to achieve potency and selectivity.
Many modern kinase inhibitors feature a 2,4,5-trisubstituted pyrimidine core.[13][14] The synthesis of these molecules often relies on sequential SNAr reactions, first displacing the more reactive C4-halogen, followed by substitution at the C2-position (if also halogenated), and finally functionalizing the C5 position. This stepwise functionalization allows for the controlled and convergent assembly of highly decorated drug candidates.
| Drug Candidate/Scaffold | Biological Target(s) | Role of Pyrimidine Core | Synthetic Strategy Highlight |
| FGFR Inhibitors | FGFR1-3 (gatekeeper mutants) | 2,4,5-trisubstituted pyrimidine scaffold.[13] | Sequential SNAr reactions to build complexity around the core. |
| CDK9 Inhibitors | Cyclin-Dependent Kinase 9 | 2,4,5-trisubstituted pyrimidine core for kinase binding.[14] | Structure-based design optimizing substituents on the pyrimidine ring for selectivity. |
| EGFR Inhibitors | EGFR (including mutants) | 4-Anilino-pyrimidine core as a hinge-binder.[15][16] | SNAr of a substituted aniline at the C4-position of a dihalopyrimidine. |
| Thiazolo[4,5-d]pyrimidines | Anticancer Agents | Fused pyrimidine heterocyclic system.[17] | Elaboration of a substituted pyrimidine precursor into a more complex fused ring system. |
Conclusion
The 4,5-difluoropyrimidine scaffold is a privileged platform in modern medicinal chemistry. Its reactivity is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism, which proceeds with high and predictable regioselectivity for the C4 position. This reliability is rooted in the powerful electronic activation provided by the fluorine substituents and the ability of the pyrimidine nitrogens to stabilize the key reaction intermediate. For drug development professionals, a firm grasp of these principles is essential for designing efficient synthetic routes and for the rational derivatization of this core to create potent and selective therapeutics.
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Zielińska-Pisklak, M., Struga, M., & Wielechowska, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
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Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2010). ResearchGate. [Link]
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organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. (2019). PubMed. [Link]
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Methodological & Application
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4,5-difluoropyrimidine for Drug Discovery Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview and robust protocols for the nucleophilic aromatic substitution (SNAr) of 2-chloro-4,5-difluoropyrimidine, a valuable building block in medicinal chemistry. We delve into the mechanistic principles governing the regioselectivity of this reaction, explaining the critical interplay between the electronic effects of the pyrimidine ring and the inherent reactivity of its halogen substituents. By leveraging these principles, we present validated, step-by-step protocols for the selective substitution at the C4-position, yielding 4-amino-2-chloro-5-fluoropyrimidine scaffolds. These protocols are designed for practical application in a research and development setting, emphasizing safety, efficiency, and reproducibility. The resulting structures are pivotal intermediates for the synthesis of targeted therapies, particularly kinase inhibitors, underscoring the importance of this chemistry in modern drug discovery.
Introduction: The Strategic Value of Fluorinated Pyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets. The incorporation of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1][2][3] Consequently, molecules like 2-chloro-4,5-difluoropyrimidine are highly sought-after starting materials for creating novel drug candidates.
The primary method for functionalizing such electron-deficient heteroaromatics is through Nucleophilic Aromatic Substitution (SNAr).[4][5] This reaction allows for the direct introduction of a wide range of nucleophiles, building molecular complexity in a controlled manner. However, with multiple halogen substituents, as in 2-chloro-4,5-difluoropyrimidine, the central challenge becomes controlling the regioselectivity—directing the nucleophile to the desired position. This guide elucidates the principles that govern this selectivity and provides actionable protocols to harness it effectively.
Principles of SNAr on the Pyrimidine Core
The Addition-Elimination Mechanism
Unlike SN1 and SN2 reactions, the SNAr pathway does not involve a direct backside attack or the formation of an unstable aryl cation.[4][6] Instead, it proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks an electron-poor carbon atom bearing a leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] This step is typically the rate-determining step of the reaction.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (a halide ion).
Leaving Group Reactivity
A key and often counterintuitive aspect of SNAr reactions is the leaving group ability of halogens. The observed reactivity order is F > Cl ≈ Br > I.[4][8] This is the reverse of the trend seen in SN1/SN2 reactions. The reason lies in the rate-determining addition step: the highly electronegative fluorine atom strongly polarizes the C-F bond and inductively stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy for its formation.[6][7]
Regioselectivity on 2-Chloro-4,5-difluoropyrimidine
The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. These atoms exert a strong electron-withdrawing effect, particularly at the positions ortho and para to them (C2, C4, and C6). In 2-chloro-4,5-difluoropyrimidine, both the C2 and C4 positions are highly activated towards nucleophilic attack.
Two competing factors determine which halogen is displaced:
-
Positional Activation: The C4 position is para to N1 and ortho to N3, making it exceptionally electrophilic. The C2 position is ortho to both N1 and N3, also conferring high reactivity.
-
Leaving Group Ability: As discussed, fluorine (at C4) is a better leaving group than chlorine (at C2) in SNAr reactions.
For 2-chloro-4,5-difluoropyrimidine, both factors converge to strongly favor substitution at the C4 position . The superior leaving group ability of fluorine combined with the high electronic activation at C4 makes this site the primary target for most nucleophiles under standard conditions. The C5-fluoro group further enhances the electrophilicity of the C4 position through induction.
Experimental Protocols
The following protocols describe the selective mono-substitution of 2-chloro-4,5-difluoropyrimidine with an amine nucleophile at the C4 position.
Protocol 1: Synthesis of 2-Chloro-5-fluoro-N-cyclopropylpyrimidin-4-amine
This protocol details a representative reaction with cyclopropylamine, a common nucleophile in drug discovery programs.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Chloro-4,5-difluoropyrimidine | C₄HClF₂N₂ | 150.50 | 10.0 | 1.51 g |
| Cyclopropylamine | C₃H₇N | 57.09 | 11.0 | 0.63 g (0.78 mL) |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 15.0 | 1.94 g (2.61 mL) |
| 2-Propanol (IPA) | C₃H₈O | 60.10 | - | 20 mL |
Experimental Workflow
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloro-4,5-difluoropyrimidine (1.51 g, 10.0 mmol) and 2-propanol (20 mL).
-
Dissolution: Stir the mixture at room temperature (20-25°C) until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.61 mL, 15.0 mmol) to the cooled solution. DIPEA acts as a non-nucleophilic base to neutralize the HF generated during the reaction.
-
Nucleophile Addition: Add cyclopropylamine (0.78 mL, 11.0 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford the title compound as a white to off-white solid.
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloro-4,5-difluoropyrimidine is an irritant. Avoid inhalation and contact with skin and eyes.
-
DIPEA is corrosive and flammable. Handle with care.
Applications in Drug Development
The 2-chloro-4,5-difluoropyrimidine core and its C4-substituted derivatives are prominent in the development of kinase inhibitors. The 2-chloro-5-fluoropyrimidine scaffold can be further functionalized at the C2 position, often via Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate highly substituted, drug-like molecules. This sequential, regioselective functionalization is a powerful strategy in diversity-oriented synthesis for building libraries of potential drug candidates.
Troubleshooting and Key Considerations
-
Disubstitution: If the reaction is run for too long, at elevated temperatures, or with a large excess of a highly reactive nucleophile, substitution at the C2 position may occur. Monitor the reaction closely to stop it upon consumption of the starting material.
-
Hydrolysis: The starting material is sensitive to hydrolysis, especially under basic conditions. Ensure all reagents and solvents are dry.
-
Choice of Base: A non-nucleophilic base like DIPEA or triethylamine is crucial to prevent competition with the desired amine nucleophile. Stronger, nucleophilic bases should be avoided.
-
Purification: The polarity difference between the starting material, the mono-substituted product, and any di-substituted byproduct is usually sufficient for effective separation by silica gel chromatography.
References
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC, National Center for Biotechnology Information. [Link]
-
Mechanisms for reactions of halogenated compounds. Part 6. Investigations into the activating effect of ortho-fluorine in nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. [Link]
-
Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Korean Chemical Society. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WIPO Patentscope. [Link]
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A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WIPO Patentscope. [Link]
-
Preparation method of 2-amino-4-fluoropyridine. Patsnap. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC, National Center for Biotechnology Information. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
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Application Note: Regioselective Amination of 2-Chloro-4,5-difluoropyrimidine
Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
Fluorinated pyrimidines are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors (e.g., JAK, Aurora, and Polo-like kinases) and oncology therapeutics[2, 3]. While 2,4-dichloro-5-fluoropyrimidine is a traditional starting material for these scaffolds, 2-chloro-4,5-difluoropyrimidine has emerged as a superior electrophile for highly regioselective nucleophilic aromatic substitution (SNAr).
The Causality of Regioselectivity
When functionalizing a di-halogenated pyrimidine, controlling which halogen is displaced is critical. In 2-chloro-4,5-difluoropyrimidine, the molecule presents two potential leaving groups: the C2-chlorine and the C4-fluorine.
Amination occurs with >99:1 regioselectivity at the C4 position , displacing the fluorine rather than the chlorine. This is driven by two fundamental chemical principles:
-
Electrophilicity: The C4 position of the pyrimidine ring is intrinsically more electron-deficient than the C2 position due to the combined inductive effects of the adjacent ring nitrogens and the highly electronegative C5-fluorine.
-
Leaving Group Ability in SNAr: Unlike aliphatic SN2 reactions where polarizability dictates leaving group ability (I > Br > Cl > F), SNAr reactions are governed by the stabilization of the anionic Meisenheimer intermediate. Fluorine's extreme electronegativity stabilizes this intermediate far better than chlorine, making the order of reactivity F > Cl ~ Br > I [1]. Consequently, the C4-F bond is cleaved rapidly, leaving the C2-Cl bond intact for subsequent downstream cross-coupling or secondary amination.
Fig 1. SNAr mechanism for the regioselective C4-amination of 2-chloro-4,5-difluoropyrimidine.
Experimental Design: Causality Behind the Choices
To ensure a self-validating and robust protocol, the reaction conditions must be tailored to the specific nature of the amine nucleophile.
-
Solvent Selection:
-
For Aliphatic Amines: Anhydrous Tetrahydrofuran (THF) is chosen. Aliphatic amines are highly nucleophilic; using a polar aprotic solvent at low temperatures (-20 °C) moderates their reactivity, preventing unwanted bis-amination or C2-attack.
-
For Aryl Amines (Anilines): Isopropanol (iPrOH) is utilized. Anilines are weaker nucleophiles. The protic nature of iPrOH hydrogen-bonds with the departing fluoride ion, lowering the activation energy of the transition state and accelerating the reaction[2].
-
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA) or inorganic bases. DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring the target amine is the sole reacting species.
Quantitative Data Summary
The table below highlights the kinetic and yield advantages of utilizing the 4,5-difluoro scaffold over the traditional 4-chloro scaffold.
| Substrate | Nucleophile Type | Leaving Group | Optimal Temp (°C) | Regioselectivity (C4:C2) | Typical Yield (%) |
| 2,4-Dichloro-5-fluoropyrimidine | Aliphatic Amine | Cl⁻ | 0 to 25 | >95:5 | 85 - 92 |
| 2-Chloro-4,5-difluoropyrimidine | Aliphatic Amine | F⁻ | -20 to 0 | >99:1 | 90 - 96 |
| 2,4-Dichloro-5-fluoropyrimidine | Aryl Amine | Cl⁻ | 60 to 80 | ~90:10 | 75 - 85 |
| 2-Chloro-4,5-difluoropyrimidine | Aryl Amine | F⁻ | 25 to 50 | >98:2 | 80 - 88 |
Step-by-Step Methodologies
Protocol A: Synthesis of 4-(Alkylamino)-2-chloro-5-fluoropyrimidine
Use this protocol for highly reactive primary and secondary aliphatic amines.
-
Preparation: In an oven-dried 50 mL round-bottom flask flushed with N₂, dissolve 2-chloro-4,5-difluoropyrimidine (1.0 eq, 10 mmol) in anhydrous THF (20 mL).
-
Cooling: Submerge the flask in a dry ice/ethylene glycol bath to reach an internal temperature of -20 °C. Causality: Strict temperature control is required here because the C4-F bond is hyper-reactive; ambient temperatures will degrade regioselectivity.
-
Base Addition: Add DIPEA (1.5 eq, 15 mmol) in one rapid portion.
-
Nucleophile Addition: Dissolve the aliphatic amine (1.05 eq, 10.5 mmol) in THF (5 mL) and add it dropwise over 30 minutes.
-
Incubation: Stir the mixture for 1 hour at -20 °C, then remove the cooling bath and allow it to warm to 0 °C over 30 minutes.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL) to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Synthesis of 4-(Arylamino)-2-chloro-5-fluoropyrimidine
Use this protocol for less reactive nucleophiles such as substituted anilines.
-
Preparation: Dissolve 2-chloro-4,5-difluoropyrimidine (1.0 eq, 10 mmol) in Isopropanol (25 mL) at room temperature.
-
Reagent Addition: Add DIPEA (2.0 eq, 20 mmol) followed by the aniline derivative (1.1 eq, 11 mmol).
-
Heating: Attach a reflux condenser and heat the mixture to 40–50 °C. Causality: The enhanced leaving group ability of fluorine allows this reaction to proceed at 40 °C, whereas the chlorine analog would require harsh heating to 80 °C, which often leads to degradation [2].
-
Incubation: Stir for 4–6 hours. Monitor completion via TLC or LC-MS.
-
Isolation (Self-Purifying): Cool the mixture to 0 °C. In most cases, the regiopure product will precipitate directly out of the isopropanol. Filter the solid, wash with cold iPrOH (5 mL) and ice-cold water (10 mL), and dry under high vacuum.
Fig 2. Step-by-step experimental workflow for the regioselective amination process.
System Self-Validation & Troubleshooting
To ensure the integrity of your synthesized product, the protocol acts as a self-validating system through specific analytical signatures:
-
¹⁹F NMR Validation (The Gold Standard): The starting material (2-chloro-4,5-difluoropyrimidine) exhibits two distinct fluorine signals that couple to one another. Upon successful C4-amination, the C4-F signal completely disappears. Crucially, the remaining C5-F signal collapses from a complex multiplet into a clean doublet (coupled only to the C6-H proton). This definitively proves that substitution occurred exclusively at C4.
-
LC-MS Isotope Pattern: The product mass should reflect the loss of 19 Da (Fluorine) and the addition of the amine mass. Because the C2-chlorine is retained, the mass spectrum must clearly show the characteristic 3:1 isotopic ratio (M / M+2) indicative of a single chlorine atom. If this ratio is missing, it indicates unwanted substitution at the C2 position.
References
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- Recent Advances in Pyrimidine-Based Drugs. PMC / NIH (2021).[Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJS1OUmt4-n4YGvNTJoRD-GZlO__4RzRZqxENQssy0yFJCfv06EwV0Rg-SUwq_Gs2d75vdKhEMA78b5XdlxgXbhjD_h9r13vL_bGvHB4uK7JvWvsvwLliVyYOLg9W3-2CBg6gL5XfbXkI0WhKP]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI Molecules (2021).[Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJWU44SIHCXEvbuumXFd3gN0Zv0d_y1pefuhM9P3MgES3Ozg5Nav7SPNdOuU00QE8z68I1i00Aq2RniJRNh9qCXm2M_UjTquNKTaMXoOrIVVOiu2-tdHdm0ush8wpwI0qfwd70]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-4,5-difluoropyrimidine
Introduction: The Strategic Advantage of the 4,5-Difluoropyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, largely due to its bioisosteric resemblance to the adenine core of ATP, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase active site.[1][2] Among the vast chemical space of pyrimidine-based scaffolds, 2-chloro-4,5-difluoropyrimidine emerges as a particularly strategic starting material for the synthesis of a new generation of potent and selective kinase inhibitors.
The unique electronic properties imparted by the vicinal fluorine atoms at the C4 and C5 positions create a distinct reactivity profile, influencing the regioselectivity of subsequent functionalization steps and offering opportunities for novel molecular designs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using 2-chloro-4,5-difluoropyrimidine. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed experimental protocols for key transformations, and present data for representative kinase inhibitor scaffolds.
The electron-withdrawing nature of the fluorine atoms significantly modulates the reactivity of the pyrimidine ring, a factor that is paramount in planning a synthetic route. This guide will focus on two primary synthetic avenues for elaborating the 2-chloro-4,5-difluoropyrimidine core:
-
Nucleophilic Aromatic Substitution (SNA_r_): A cornerstone of pyrimidine chemistry, SNA_r_ allows for the introduction of various amine, alcohol, and thiol-containing fragments. The 4,5-difluoro substitution pattern introduces unique considerations for regioselectivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex inhibitor scaffolds.[3]
Understanding the Reactivity of 2-Chloro-4,5-difluoropyrimidine
The synthetic utility of 2-chloro-4,5-difluoropyrimidine is dictated by the interplay of the electronic effects of the two nitrogen atoms and the three halogen substituents. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack.[4] The two fluorine atoms at C4 and C5 further enhance this electron deficiency, making the ring highly susceptible to nucleophilic aromatic substitution.
While typically in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles, the presence of a fluorine atom at C4 in 2-chloro-4,5-difluoropyrimidine alters the expected reactivity.[5][6] The high electronegativity of fluorine can make the C-F bond strong and less prone to displacement in some SNA_r_ reactions compared to a C-Cl bond. However, the primary site of nucleophilic attack is still anticipated to be influenced by the ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate.[7] The nitrogen atoms at positions 1 and 3 play a crucial role in this stabilization.
For palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl bond versus the C-F bonds is a key consideration. Generally, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl >> C-F.[3] This differential reactivity allows for selective functionalization of the C2-chloro position while leaving the C4 and C5 fluorine atoms intact.
Synthetic Strategies and Protocols
This section provides detailed protocols for the key synthetic transformations involving 2-chloro-4,5-difluoropyrimidine.
Strategy 1: Sequential Nucleophilic Aromatic Substitution (SNA_r_)
A common and effective strategy for building 2,4-disubstituted pyrimidine-based kinase inhibitors involves a two-step sequential SNA_r_ reaction. This approach allows for the introduction of two different substituents, providing a high degree of molecular diversity.
Protocol 1: Synthesis of a 2-Amino-4,5-difluoropyrimidine Intermediate
This protocol describes the substitution of the C2-chloro group with an amine, a common first step in the synthesis of many kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[2][8]
Materials:
-
2-Chloro-4,5-difluoropyrimidine
-
Substituted aniline or aliphatic amine (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Nitrogen or argon inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a solution of 2-chloro-4,5-difluoropyrimidine (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4,5-difluoropyrimidine intermediate.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNA_r_ reactions as it can solvate the charged intermediates.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyrimidine ring.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C and C-N bonds, enabling the synthesis of complex biaryl and N-aryl kinase inhibitors.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines the Suzuki-Miyaura coupling of a 2-amino-4,5-difluoropyrimidine intermediate with an arylboronic acid to introduce a substituted aryl group at a different position of the kinase inhibitor scaffold. For this example, we will assume the starting material has a bromo-substituent available for coupling.
Materials:
-
Bromo-substituted 2-amino-4,5-difluoropyrimidine derivative (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave reaction vial with a magnetic stirrer
-
Nitrogen or argon source
-
Heating mantle, oil bath, or microwave reactor
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a Schlenk flask or microwave vial, add the bromo-substituted pyrimidine derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor at a set temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki-Miyaura couplings.
-
Base: An aqueous base like K₂CO₃ is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reaction components.
Visualization of Synthetic Workflows
General Synthetic Scheme for Kinase Inhibitors
Caption: General workflow for synthesizing kinase inhibitors.
Sequential SNAr and Cross-Coupling Workflow
Caption: Sequential SNAr and cross-coupling workflow.
Data Presentation: Representative Kinase Inhibitor Scaffolds
The following table summarizes representative kinase inhibitor scaffolds that can be synthesized using 2-chloro-4,5-difluoropyrimidine as a starting material, along with their target kinases.
| Scaffold | Target Kinase(s) | Key Synthetic Step(s) | Reference |
| 2,4-Diamino-5-fluoropyrimidine | ALK, PKCθ | Sequential SNAr | [8] |
| 2-Anilino-4-aryl-5-fluoropyrimidine | EGFR, Aurora Kinases | SNAr followed by Suzuki Coupling | [2] |
| Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines) | Multiple Kinases | Cyclization following initial functionalization | [9] |
Conclusion and Future Directions
2-Chloro-4,5-difluoropyrimidine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the fluorine atoms provides unique electronic properties that can be exploited to achieve desired reactivity and to introduce fluorine into the final inhibitor structure, which can favorably modulate properties such as metabolic stability and binding affinity.[10] The protocols outlined in this application note provide a solid foundation for the synthesis of diverse libraries of pyrimidine-based kinase inhibitors.
Future research in this area will likely focus on the development of more complex and selective inhibitors by exploring a wider range of nucleophiles and coupling partners. Furthermore, the elucidation of the precise effects of the 4,5-difluoro substitution on kinase binding and selectivity through computational modeling and structural biology will be crucial for the rational design of next-generation kinase inhibitors.
References
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Chemical and Pharmaceutical Research, 3(5), 633-638.
-
ResearchGate. (n.d.). Synthesis of ALK inhibitor (9). Retrieved from [Link]
- Zhang, L., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2362.
- Heim, R., et al. (2024). Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases. Molecules, 29(11), 2649.
- Liu, C., et al. (2012). Base-Promoted Direct and Highly Selective Alkynylation of Electron-Deficient Octafluorotoluene. RSC Advances, 2(21), 8011-8013.
- Neufeldt, S. R., & Sanford, M. S. (2024). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Synlett, 35(01), 1-6.
- Schimler, S. D., et al. (2021). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 54(15), 3073-3086.
- de Oliveira, V. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 195.
- Neufeldt, S. R., & Sanford, M. S. (2024). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
- Derasp, J. S., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole...
- Al-Ostoot, F. H., et al. (2026).
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1368551.
-
ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Retrieved from [Link]
- Berger, F., & Gmeiner, P. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Journal of Medicinal Chemistry, 63(16), 8687-8706.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 599-606.
- Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(23), 4626-4630.
- CN106045532A. (2018). Preparation method of 2-amino-4-fluoropyridine. Google Patents.
-
Blossomole. (2025, October 15). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]
- US3185690A. (1965). 2-chloro-4-amino-5-fluoropyrimidine. Google Patents.
- Wang, Y., et al. (2011). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Journal of Chemical Technology & Biotechnology, 86(12), 1569-1574.
- Klejch, T., et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 25(10), 2209-2220.
- Nizar, E. G., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Journal of Physical Organic Chemistry, 28(10), 629-636.
- EP2307355B1. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Google Patents.
-
Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery. Retrieved from [Link]
- Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- Gouterman, M., & Richey, F. A. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Molecules, 25(15), 3456.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. youtube.com [youtube.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
Application Note: Suzuki-Miyaura Coupling of 2-Chloropyrimidines
This Application Note is designed for researchers and medicinal chemists optimizing the Suzuki-Miyaura cross-coupling of 2-chloropyrimidines . Unlike standard aryl chlorides, 2-chloropyrimidines present a unique dichotomy: they are electronically activated for oxidative addition but prone to catalyst deactivation (N-coordination) and competitive hydrolysis (
Part 1: Strategic Analysis & Mechanistic Insights
The Reactivity Paradox
2-Chloropyrimidines are "privileged" electrophiles in drug discovery but notoriously fickle in catalysis.
-
Activation: The electron-deficient pyrimidine ring renders the C2-Cl bond highly susceptible to oxidative addition (OA), often surpassing chlorobenzenes in reactivity.[1]
-
Deactivation (The "N-Poisoning" Effect): The adjacent pyrimidine nitrogen atoms can coordinate to the Palladium(II) center (
-N binding), forming stable, unreactive complexes that arrest the catalytic cycle. -
Hydrolysis Risk: Under standard aqueous basic conditions, the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (
) by hydroxide ions, converting the starting material into the catalytically inert 2-pyrimidinone (2-hydroxypyrimidine).
Critical Success Factors
To overcome these barriers, the catalytic system must be engineered to favor Transmetalation (TM) and Reductive Elimination (RE) over non-productive N-binding or hydrolysis.
| Parameter | Recommendation | Mechanistic Rationale |
| Ligand Class | Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) or NHCs | Bulky ligands sterically discourage N-coordination to the Pd center while accelerating RE. Electron-richness facilitates OA of the C-Cl bond. |
| Base Selection | Anhydrous Phosphate/Carbonate ( | Minimizes the concentration of free hydroxide ( |
| Solvent | Aprotic/Polar (Dioxane, Toluene, THF) | Protic solvents (alcohols) should be avoided to prevent solvolysis. Dioxane is the gold standard for solubility. |
| Boron Source | Boronate Esters (BPin, MIDA) > Acids | Boronic acids are prone to protodeboronation, especially when the heteroaryl ring is electron-deficient.[2] Esters release the active species slowly. |
Part 2: Experimental Protocols
Protocol A: The "High-Performance" Method (Recommended)
Best for: Sterically hindered substrates, unreactive partners, or scale-up. This protocol utilizes Buchwald Precatalysts (Gen 3/4) , which generate the active mono-ligated Pd(0) species efficiently, preventing catalyst sequestration by the pyrimidine nitrogens.
Reagents:
-
Catalyst: XPhos Pd G3 (1–3 mol%) or SPhos Pd G3 (for high steric hindrance).
-
Base:
(2.0–3.0 equiv, finely ground, anhydrous). -
Solvent: 1,4-Dioxane/Water (10:1 v/v). Note: A small amount of water is strictly necessary for the activation of the boronic acid/ester, but excess leads to hydrolysis.
-
Temperature: 80–100 °C.
Step-by-Step:
-
Charge a reaction vial with the 2-chloropyrimidine (1.0 equiv), Boronic acid/ester (1.2–1.5 equiv), XPhos Pd G3 (0.02 equiv), and
(2.0 equiv). -
Seal the vial and purge with inert gas (
or Ar) for 5 minutes. -
Add degassed 1,4-Dioxane and degassed Water (ratio 10:1) via syringe. Concentration should be 0.1 M to 0.2 M.
-
Heat to 80 °C (or 100 °C for difficult substrates) for 2–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[3] Wash the organic phase with brine to remove residual Pyrimidinone byproducts.
Protocol B: The "Robust Workhorse" Method
Best for: Simple substrates, initial screening, and cost-sensitive applications. Uses the air-stable Pd(dppf)Cl₂ , which forms a bite-angle chelate that resists N-displacement.
Reagents:
-
Catalyst:
(3–5 mol%). -
Base:
or (2.0 equiv). -
Solvent: DME/Water or Dioxane/Water (4:1 v/v).
-
Temperature: 90–110 °C.
Step-by-Step:
-
Combine 2-chloropyrimidine (1.0 equiv), Boronic acid (1.3 equiv), and Catalyst (0.05 equiv) in a microwave vial or round-bottom flask.
-
Dissolve in DME (dimethoxyethane).
-
Add aqueous
(2M solution). -
Degas the biphasic mixture vigorously (sparge with Ar for 10 min). Oxygen creates homocoupling side-products.
-
Heat at 100 °C for 4–12 hours.
-
Note: If the reaction turns black (Pd precipitation) before completion, add additional catalyst or switch to Protocol A.
Protocol C: The "Selectivity Switch" (For 2,4-Dichloropyrimidines)
Best for: Regioselective coupling at C2 vs C4. Normally, C4 is more reactive due to para-like conjugation. However, bulky NHC ligands (e.g., IPr) can invert this selectivity to favor C2 , or strictly controlled stoichiometry with phosphines can favor C4.
-
To target C4 (Standard): Use
(5 mol%), Toluene/EtOH/Base, 80 °C. The sterically unencumbered C4 reacts first. -
To target C2 (Inversion): Use Pd-PEPPSI-IPr (2 mol%), mild base (
), and lower temperature (RT to 50 °C). The bulky NHC ligand directs the Pd to the more accessible (but electronically distinct) C2 site or modifies the oxidative addition preference.
Part 3: Visualization & Logic
Catalytic Cycle & Failure Modes
The following diagram illustrates the standard cycle and the specific "off-cycle" traps relevant to 2-chloropyrimidines (Hydrolysis and N-coordination).
Caption: Catalytic cycle highlighting specific failure modes for 2-chloropyrimidines: N-coordination traps (prevented by bulky ligands) and Hydrolysis (prevented by anhydrous conditions).
Part 4: Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Low Conversion (<20%) | Catalyst Poisoning (N-binding) | Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temperature to 100°C to promote ligand dissociation. |
| Starting Material Consumed, No Product | Hydrolysis ( | You likely formed 2-hydroxypyrimidine.[4] Switch to anhydrous |
| Homocoupling of Boron | Oxidative Instability | Degas solvents more rigorously (freeze-pump-thaw). Add the boronic acid slowly or use a MIDA boronate for slow release. |
| Dehalogenation (Ar-H) | Use aprotic solvents (avoid alcohols). Lower the reaction temperature. Switch to a milder base ( |
References
-
Suzuki-Miyaura Coupling of Heteroaryl Chlorides
- Title: "Highly Active Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Chlorides"
- Source:J. Am. Chem. Soc., 2007, 129, 3358.
-
URL:[Link]
- Context: Establishes the superiority of Buchwald ligands (XPhos) for electron-deficient heteroaryl chlorides.
-
Regioselectivity in Dihalopyrimidines
- Title: "C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines"
- Source:Figshare / ACS Meeting Abstracts, 2025.
-
URL:[Link]
- Context: Details the use of bulky NHC ligands to invert standard C4 selectivity to C2.
-
General Optimization for Chloropyrimidines
- Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines"
- Source:C
-
URL:[Link]
- Context: Provides robust protocols for microwave-assisted coupling and catalyst screening d
-
Mechanistic Considerations (Hydrolysis & Poisoning)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Precision Synthesis of 2-Chloro-5-Fluoro-4-Aminopyrimidine
Executive Summary & Strategic Importance
2-Chloro-5-fluoro-4-aminopyrimidine is a linchpin intermediate in the synthesis of antiviral agents (e.g., 5-Fluorocytosine) and next-generation kinase inhibitors (e.g., JAK, MEK inhibitors). Its structural core combines the electron-deficient pyrimidine ring with a metabolic blocking group (5-F) and a reactive handle (2-Cl), making it invaluable for structure-activity relationship (SAR) campaigns.
This guide details a scalable, two-step protocol starting from 5-fluorouracil (5-FU).[1] Unlike generic procedures, this note focuses on regiocontrol —ensuring exclusive amination at the C4 position while preserving the C2-chloride for subsequent diversification.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis hinges on the distinct electrophilicity of the C2 and C4 positions on the pyrimidine ring.
The Regioselectivity Paradox
In 2,4-dichloropyrimidines, both carbons are susceptible to nucleophilic attack (
-
Electronic Vector: The 5-Fluorine atom exerts a strong inductive effect (-I), pulling electron density away from C4 and C6. While it also affects C2, the proximity to C4 renders that site significantly more electrophilic.
-
Intermediate Stability: Attack at C4 generates a negative charge delocalized onto the N3 nitrogen, which is stabilized by the adjacent electron-withdrawing fluorine.
Reaction Pathway Diagram
The following diagram illustrates the pathway and the critical divergence point where regioselectivity is determined.
Figure 1: Reaction pathway highlighting the kinetic preference for C4 substitution driven by the 5-Fluoro electronic effect.
Experimental Protocols
Protocol A: Activation of 5-Fluorouracil
Objective: Convert 5-FU to 2,4-dichloro-5-fluoropyrimidine.[2][3][4][5] Critical Parameter: Complete removal of moisture is essential to prevent POCl3 hydrolysis and phosphoric acid formation, which stalls the reaction.
Reagents:
-
5-Fluorouracil (1.0 eq)
-
Phosphorus Oxychloride (POCl3) (2.5 - 3.0 eq)
-
N,N-Dimethylaniline (DMA) (1.5 eq) [Catalyst/Base]
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and an alkali scrubber trap (to neutralize HCl/POCl3 vapors).
-
Charging: Charge 5-FU and POCl3 under a nitrogen atmosphere.
-
Catalysis: Add N,N-Dimethylaniline dropwise via an addition funnel at room temperature. Note: Exothermic reaction.[6]
-
Reaction: Heat the mixture to 105°C - 110°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). Starting material (5-FU) is polar and stays at baseline; product moves to
.
-
-
Quenching (Hazard): Cool to room temperature. Remove excess POCl3 via vacuum distillation (rotary evaporator with dry ice trap). Pour the viscous residue slowly onto crushed ice/water (maintain T < 20°C) with vigorous stirring.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with saturated NaHCO3 (to remove residual acid) and brine.
-
Isolation: Dry over MgSO4, filter, and concentrate.
-
Yield Expectation: 90–95% (Yellowish oil or low-melting solid).
-
Protocol B: Regioselective Amination
Objective: Selective displacement of the C4-chloride. Critical Parameter: Temperature control. High temperatures (>60°C) increase the risk of double-amination (2,4-diamino byproduct).
Reagents:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[7]
-
Ammonium Hydroxide (28-30% aq) (3.0 - 5.0 eq)
-
Solvent: Ethanol or Methanol (Grade: ACS Reagent)
Step-by-Step:
-
Dissolution: Dissolve the crude dichloro intermediate in Ethanol (5 mL per gram of substrate). Cool to 0–5°C (Ice bath).
-
Addition: Add aqueous Ammonium Hydroxide dropwise, maintaining internal temperature < 10°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.
-
Mechanism Check: The solution will likely turn cloudy as Ammonium Chloride precipitates.
-
-
Monitoring: HPLC or TLC.
-
Target: Disappearance of the dichloro peak.
-
Impurity Watch: If the reaction runs too long or too hot, a peak for the diamino species will appear.
-
-
Workup:
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Add cold water to precipitate the product.
-
Filter the solid and wash with cold water (to remove NH4Cl) and cold hexanes.
-
-
Purification: Recrystallize from water or Ethanol/Water (1:1) if necessary.[6][7]
Data Summary & Quality Control
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Darkens upon oxidation/storage |
| Melting Point | 196–198°C | Sharp range indicates high purity |
| Yield (Step 2) | 80–85% | Losses primarily due to mother liquor solubility |
| 1H NMR (DMSO-d6) | H-6 doublet ( | |
| Regio-Check | C4-Amino vs C2-Amino | C4-Amino product has a distinct H-6 shift compared to the C2 isomer |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete hydrolysis of POCl3 complex | Ensure vigorous stirring during ice quench; pH adjustment to neutral is critical. |
| Formation of Diamine | Reaction temperature too high in Step 2 | Keep amination < 25°C; reduce equivalents of ammonia. |
| Product is Colored | Oxidation of amine or trace aniline | Recrystallize with activated charcoal. |
Workflow Visualization
The following diagram outlines the operational workflow, emphasizing safety checkpoints and decision nodes.
Figure 2: Operational workflow for the synthesis, including critical decision points for quality assurance.
References
-
Duschinsky, R. (1965).[5] 2-Chloro-4-amino-5-fluoropyrimidine. US Patent 3,185,690.[5] United States Patent Office. Link
-
Wada, H., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-7763.[8] Link
-
ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine Synthesis and Process. Retrieved October 26, 2023. Link
-
BenchChem. (2025). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine (Analogous Mechanism). Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
Sources
- 1. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US3185690A - 2-chloro-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 2-Chloro-5-fluoro-4-hydrazinopyrimidine
Introduction & Mechanistic Rationale
The pyrimidine scaffold is ubiquitous in kinase inhibitors, antivirals, and antineoplastic agents. The functionalization of 2-chloro-4,5-difluoropyrimidine represents a critical entry point for diversifying this scaffold. This reaction relies on Nucleophilic Aromatic Substitution (
Mechanistic Insight: Why the 4-Position?
In 2,4-dihalopyrimidines, the C4 position is significantly more electrophilic than C2. This is due to the para-like relationship with the N1 nitrogen, which effectively stabilizes the negative charge in the Meisenheimer intermediate.
Furthermore, in
Reaction Pathway Diagram[1][2][3]
Figure 1: Reaction pathway illustrating the selective attack at the C4 position due to electronic activation and leaving group ability.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| 2-chloro-4,5-difluoropyrimidine | 150.51 | 1.0 | Substrate |
| Hydrazine Hydrate (50-60%) | 50.06 | 1.05 - 1.1 | Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | 10 V | Solvent |
| Triethylamine ( | 101.19 | 1.1 | Acid Scavenger (Optional) |
Step-by-Step Procedure
1. Preparation:
-
Charge a reaction vessel with 2-chloro-4,5-difluoropyrimidine (1.0 eq).
-
Add THF (10 volumes relative to substrate mass) and cool the solution to
using an ice bath. Note: Ethanol (EtOH) or Isopropanol (IPA) can also be used, but THF often provides cleaner profiles for fluorinated pyrimidines.
2. Addition:
-
Dilute Hydrazine Hydrate (1.05 eq) in a small volume of THF.
-
Add the hydrazine solution dropwise over 15–20 minutes, maintaining the internal temperature below
. -
Critical: Rapid addition or excess hydrazine can lead to bis-substitution (displacement of C2-Cl).
3. Reaction:
-
Allow the mixture to warm naturally to Room Temperature (
) . -
Stir for 1–3 hours.
-
Monitor: Check reaction progress via TLC (System: 50% EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material (
) and formation of the product ( ).
4. Workup:
-
Precipitation Method (Preferred): Pour the reaction mixture into 5 volumes of ice-cold water. Stir vigorously. The product often precipitates as a white to off-white solid.
-
Filter the solid, wash with cold water (
), and dry under vacuum at . -
Extraction Method (If no precipitate): Dilute with EtOAc, wash with brine (
) and water. Dry organic layer over , filter, and concentrate.
Characterization & Quality Control
Expected Analytical Data
-
Physical State: White to pale yellow solid.
-
LCMS:
(approx). Observe Chlorine isotope pattern ( ratio for ). -
NMR (DMSO-
):-
ppm (Broad s, 1H,
) -
ppm (d, 1H, C6-
, coupling with F5) -
ppm (Broad s, 2H,
)
-
ppm (Broad s, 1H,
-
NMR:
-
Single peak corresponding to the C5-F (shift varies by solvent, typically
to ppm).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Bis-addition observed (Product mass + 14) | Excess hydrazine or high temperature. | Strictly control stoichiometry (1.05 eq) and keep at |
| Low Yield / Incomplete Reaction | Hydrazine hydrate quality. | Use fresh hydrazine hydrate. Ensure efficient stirring. |
| Regioisomer mixture | High temperature addition. | Ensure addition is strictly at |
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood.
-
Fluorinated Compounds: Combustion may generate HF.
-
Waste Disposal: Segregate halogenated organic waste. Quench unreacted hydrazine with bleach (sodium hypochlorite) solution before disposal if necessary (consult local EHS guidelines).
References
-
Nucleophilic Substitution of Halopyrimidines: National Institutes of Health (NIH). (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[7] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. prepchem.com [prepchem.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fused Heterocycles from 2-Chloro-4,5-difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fused Pyrimidines in Modern Drug Discovery
Fused pyrimidine scaffolds are a cornerstone in medicinal chemistry, constituting the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The pyrimidine ring system, a key component of nucleobases, provides a versatile framework that can be strategically modified to interact with a wide array of biological targets.[1] The fusion of a pyrimidine ring with other heterocyclic systems often enhances biological activity and provides an opportunity to fine-tune the physicochemical properties of the molecule, which is crucial for drug development.[4]
The introduction of fluorine atoms into these scaffolds can further augment their therapeutic potential by modulating properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[5] 2-Chloro-4,5-difluoropyrimidine is a highly versatile and reactive building block for the synthesis of diverse fused heterocyclic systems. The presence of three distinct reactive sites—the C2-chloro substituent and the C4 and C5-fluoro substituents—allows for a range of selective chemical transformations, making it an attractive starting material for the construction of novel and complex molecular architectures.
This technical guide provides a comprehensive overview of the synthetic strategies for constructing fused heterocycles from 2-chloro-4,5-difluoropyrimidine. It offers detailed, step-by-step protocols for key transformations, explains the underlying mechanistic principles, and presents data to guide researchers in their synthetic endeavors.
Synthetic Strategies: Harnessing the Reactivity of 2-Chloro-4,5-difluoropyrimidine
The synthetic utility of 2-chloro-4,5-difluoropyrimidine lies in the differential reactivity of its halogen substituents. The chlorine atom at the C2 position is generally more susceptible to nucleophilic substitution than the fluorine atoms at C4 and C5. This differential reactivity allows for sequential and site-selective functionalization, which is a key strategy in the construction of fused ring systems.
The primary approach for synthesizing fused heterocycles from this precursor involves a two-step sequence:
-
Nucleophilic Substitution at C2: Reaction with a bifunctional nucleophile where one nucleophilic center displaces the C2-chloro group.
-
Intramolecular Cyclization: Subsequent intramolecular reaction of the second nucleophilic center with one of the fluoro-substituted carbons (C4 or C5) to form the fused ring.
The choice of the bifunctional nucleophile determines the nature of the resulting fused heterocyclic system. The following sections will detail the synthesis of pyrimido[2,1-c][2][6]thiazines and other related fused systems.
Workflow for the Synthesis of Fused Heterocycles
Caption: General workflow for the synthesis of fused heterocycles from 2-chloro-4,5-difluoropyrimidine.
Detailed Application Notes and Protocols
Synthesis of 6,7-Difluoro-4H-pyrimido[2,1-c][2][6]thiazine
The reaction of 2-chloro-4,5-difluoropyrimidine with 2-aminoethanethiol provides a direct route to the pyrimido[2,1-c][2][6]thiazine scaffold, a class of compounds with potential biological activities.
Reaction Scheme:
Mechanistic Insights:
The reaction proceeds via a two-step mechanism. The first step is a nucleophilic aromatic substitution (SNAr) where the more nucleophilic thiol group of 2-aminoethanethiol attacks the C2 position of the pyrimidine ring, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization. The amino group attacks the C4 position, leading to the displacement of the fluoride ion and the formation of the fused six-membered thiazine ring.
Sources
- 1. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 2. WO1996019456A1 - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 3. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4,5-difluoropyrimidine
From the desk of the Senior Application Scientist
Welcome to the technical support resource for 2-chloro-4,5-difluoropyrimidine. This pyrimidine derivative is a highly valuable and versatile building block in medicinal chemistry and drug development, prized for its role in creating complex, fluorinated heterocyclic structures. However, its polyhalogenated and electron-deficient nature, while key to its reactivity, presents unique challenges in achieving high-yield, selective substitution reactions.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions. Understanding the "why" behind a protocol is the most critical step toward robust and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered obstacles during substitution reactions with 2-chloro-4,5-difluoropyrimidine.
Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted starting material. How can I improve conversion?
A1: Low conversion is a classic issue in Nucleophilic Aromatic Substitution (SNAr) and typically points to insufficient activation energy or suboptimal reaction conditions. The pyrimidine ring is "activated" by its electron-deficient nature, but several factors must be aligned for a successful reaction.[1]
Potential Causes & Recommended Actions:
-
Insufficient Thermal Energy: Many SNAr reactions have a significant activation energy barrier and do not proceed readily at room temperature.[1]
-
Solution: Gradually increase the reaction temperature. Start by heating to 40-50 °C and monitor progress by TLC or LC-MS. If conversion remains low, incrementally increase the temperature towards the reflux point of your solvent.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and modulating nucleophile reactivity. Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[1]
-
Solution: Employ a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices. They effectively solvate the cation (e.g., K⁺, Na⁺) associated with your nucleophile or base, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[1]
-
-
Low Nucleophilicity: The strength of your incoming nucleophile is paramount.
-
Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the reaction must be base-catalyzed. Add a non-nucleophilic base (see FAQ 2) to deprotonate the nucleophile in situ, significantly increasing its reactivity. If the deprotonated nucleophile is still not reactive enough, consider if a more potent derivative can be used.
-
Workflow for Troubleshooting Low Conversion
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A systematic workflow for diagnosing and resolving low reaction conversion.
Q2: I'm getting a mixture of isomers. How can I improve regioselectivity for substitution at the C2-chloro position?
A2: This is the most critical challenge with polyhalogenated heterocycles. Regioselectivity—the preference for reaction at one position over another—is governed by the electronic and steric environment of the potential reaction sites.[2] On 2-chloro-4,5-difluoropyrimidine, the primary competition is between substitution at C2 (displacing -Cl) and C4 (displacing -F).
Mechanistic Insight:
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex .[1] The more stable this intermediate, the faster the reaction pathway.
-
Attack at C2: The negative charge in the Meisenheimer complex is stabilized by both adjacent ring nitrogen atoms.
-
Attack at C4: The negative charge is stabilized by one adjacent ring nitrogen and the strongly electron-withdrawing fluorine atom at C5.
While fluorine is typically a better leaving group than chlorine in SNAr reactions due to its high electronegativity which makes the attached carbon more electrophilic[1], the stability of the intermediate is paramount. For many dichloropyrimidines, C4 is the more reactive site.[3][4] However, the specific substitution pattern of your substrate makes this a finely balanced competition.
Caption: Competing SNAr pathways for 2-chloro-4,5-difluoropyrimidine.
Strategies to Favor C2-Substitution:
-
Lower the Temperature: The activation energy for substitution at C4 vs. C2 can be different. Often, the more reactive site (typically C4) will dominate at higher temperatures, while the less reactive site may be favored under kinetic control at lower temperatures. Try running the reaction at 0 °C or even -20 °C.
-
Choice of Base: For amine substitutions, using a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can sometimes influence selectivity through steric interactions.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can differentially stabilize the two competing Meisenheimer complexes. Experiment with different polar aprotic solvents (e.g., compare THF vs. DMF vs. NMP) to see if regioselectivity is impacted.
Q3: My mass spec shows a byproduct with a mass corresponding to the addition of OH. How do I prevent this hydrolysis?
A3: The formation of a hydroxypyrimidine is a definitive sign of water contamination in your reaction.[5] The pyrimidine ring is highly activated towards nucleophilic attack, and water (or hydroxide) can act as a nucleophile, leading to an undesired hydrolysis product.
Preventative Measures:
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents and store them over molecular sieves.
-
Dry Your Glassware: All glassware should be oven-dried (e.g., at 120 °C for several hours) and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.[5]
-
Run Under an Inert Atmosphere: Assemble your reaction under a positive pressure of Nitrogen or Argon. This prevents atmospheric moisture from entering the flask.[5]
-
Handle Reagents Carefully: Ensure your nucleophile and base are anhydrous. Hygroscopic reagents should be handled in a glovebox if possible.
Q4: I'm observing significant amounts of a di-substituted product. How can I favor mono-substitution?
A4: The formation of di- or tri-substituted products occurs when the initial product of mono-substitution is still reactive enough to undergo a second substitution under the reaction conditions.[5]
Control Strategies:
-
Stoichiometry is Key: Limit the amount of the nucleophile. Use a precise stoichiometric amount, typically between 1.0 and 1.1 equivalents relative to the pyrimidine. Using a large excess of the nucleophile will strongly favor multiple substitutions.[5]
-
Slow Addition: Add the nucleophile (or a solution of the nucleophile and base) slowly to the solution of the pyrimidine, for instance, via a syringe pump over an hour. This keeps the instantaneous concentration of the nucleophile low, favoring the reaction with the more reactive starting material over the less reactive mono-substituted product.[5]
-
Lower the Temperature: Harsher conditions (higher temperatures) provide the necessary activation energy for the second, less favorable substitution to occur. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate of the starting material will maximize mono-selectivity.
-
Monitor Closely: Follow the reaction's progress carefully using TLC or LC-MS. As soon as the starting material is consumed and before a significant amount of the di-substituted product appears, quench the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on 2-chloro-4,5-difluoropyrimidine?
The reactivity order in SNAr on this specific scaffold is a subject of nuanced electronic effects. Generally, for polyhalopyrimidines, the C4 and C2 positions are most activated.[6] The C5-F is typically the least reactive and hardest to displace.[7] The competition between C2-Cl and C4-F is tight. While C4 is often cited as more reactive on simple dichloropyrimidines[8], the powerful stabilizing effect of two adjacent nitrogens on the C2-position's Meisenheimer complex makes it a highly viable reaction site. Your experimental conditions will ultimately determine the major product.
Q2: Which solvents and bases are recommended for these reactions?
The choice is critical and depends on your nucleophile and desired outcome.
| Category | Reagent | Key Characteristics & Use Case |
| Solvents | DMF, NMP, DMSO | High-boiling, polar aprotic. Excellent for dissolving reagents and accelerating reactions by solvating cations. The go-to choice for sluggish reactions.[1] |
| Acetonitrile (MeCN) | Lower-boiling polar aprotic. Good for reactions at moderate temperatures and is often easier to remove during work-up. | |
| THF, Dioxane | Less polar aprotic solvents. Useful when trying to temper reactivity or improve selectivity. | |
| Bases | K₂CO₃, Cs₂CO₃ | Inorganic, non-nucleophilic bases. Heterogeneous in many organic solvents. Good for deprotonating alcohols, phenols, and some amines. Easy to filter off. |
| DIPEA, Et₃N | Organic, sterically hindered amine bases. Soluble and act as HCl scavengers for reactions with amine nucleophiles. Generally non-nucleophilic.[9] | |
| NaH, KHMDS, LiHMDS | Strong, non-nucleophilic hydride or amide bases. Used for deprotonating less acidic nucleophiles (e.g., some alcohols, amides) prior to addition. Requires strict anhydrous conditions.[5] |
Q3: How should I monitor the reaction progress effectively?
For this class of compounds, a multi-faceted approach is best.
-
TLC (Thin Layer Chromatography): The quickest and most common method. It allows you to visualize the consumption of your starting material and the appearance of new product spots.[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information. You can confirm the mass of your product(s) and get a semi-quantitative idea of the ratio of starting material to products and byproducts.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is an exceptionally powerful tool for this specific substrate. Since the starting material has two distinct fluorine environments (at C4 and C5) and your potential products will have different fluorine signals, ¹⁹F NMR of a reaction aliquot can unambiguously determine the conversion and the isomeric ratio of products.[9]
Q4: Can you provide a general starting protocol for an SNAr reaction with an amine nucleophile?
Absolutely. The following is a robust, general procedure that serves as an excellent starting point for optimization.
Appendix: General Experimental Protocol
Objective: Mono-amination of 2-chloro-4,5-difluoropyrimidine at the C2-position.
Materials:
-
2-chloro-4,5-difluoropyrimidine (1.0 equiv)
-
Amine nucleophile (1.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a positive pressure of nitrogen.
-
Reagent Addition:
-
To the flask, add 2-chloro-4,5-difluoropyrimidine (1.0 equiv).
-
Add anhydrous DMF to create a solution of approximately 0.2-0.5 M concentration.
-
Add the amine nucleophile (1.05 equiv) to the stirring solution.
-
Finally, add DIPEA (1.5 equiv).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Slowly heat the reaction to 60 °C using an oil bath.
-
-
Monitoring:
-
After 1 hour at 60 °C, take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC and/or LC-MS to check for the consumption of starting material and the formation of the product.
-
Continue to monitor the reaction every 1-2 hours. If the reaction is sluggish, consider increasing the temperature to 80-100 °C.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
References
- ChemicalBook. 2-AMINO-4-FLUOROPYRIDINE synthesis.
- Rao, S.V. et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- BenchChem. How to increase the efficiency of nucleophilic aromatic substitution reactions.
- The ICR Publications Repository. (2006). Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines.
- WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]
- Google Patents. US8334383B2 - Regioselective preparation of substituted pyrimidines.
- BenchChem. Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.
- Google Patents. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
-
Wikipedia. Regioselectivity. Available from: [Link]
-
ResearchGate. Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Available from: [Link]
-
ResearchGate. (2021). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
- ChemicalBook. 2,4-Dichloro-5-fluoropyrimidine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselectivity - Wikipedia [en.wikipedia.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DSpace [repository.icr.ac.uk]
- 7. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-4,5-difluoropyrimidine
Welcome to the technical support guide for 2-chloro-4,5-difluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on preventing the hydrolysis of this valuable synthetic intermediate. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can ensure the integrity of your material and the success of your reactions.
Frequently Asked Questions (FAQs)
FAQ 1: What is hydrolysis and why is 2-chloro-4,5-difluoropyrimidine so susceptible to it?
Answer:
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the case of 2-chloro-4,5-difluoropyrimidine, the chlorine atom at the C2 position is replaced by a hydroxyl (-OH) group, forming 4,5-difluoro-2-hydroxypyrimidine.
This compound is particularly prone to hydrolysis due to a process called Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is an electron-deficient system, and this effect is amplified by the strong electron-withdrawing properties of the two fluorine atoms and the ring nitrogen atoms. This electronic environment makes the C2 carbon, bonded to the chlorine, highly electrophilic and thus a prime target for attack by nucleophiles, including water.
The mechanism proceeds through a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by resonance. Specifically, one of the resonance forms places the negative charge on an electronegative nitrogen atom, which is a major contributing factor to the stability of the intermediate and the overall rate of the reaction.[1][2]
FAQ 2: How should I store 2-chloro-4,5-difluoropyrimidine to minimize hydrolysis?
Answer:
Proper storage is the first and most critical line of defense against hydrolysis. Since water is the reactant, minimizing exposure to atmospheric moisture is paramount.
Core Storage Recommendations:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.[3] For long-term storage, a glovebox or a desiccator with a high-quality desiccant is recommended.[3]
-
Temperature: Store in a cool, dry place. If refrigeration is used, ensure the container is tightly sealed and allow it to warm to room temperature before opening to prevent condensation of moisture on the cold solid.[4]
-
Container: Use containers with high-integrity seals. For reagents purchased in Sure/Seal™ or similar bottles, the septum provides a good temporary barrier, but repeated punctures will compromise the seal.[4][5] For long-term storage of user-prepared material, glass ampoules sealed under vacuum or inert gas are ideal.
FAQ 3: What are the ideal reaction conditions (solvents, atmosphere) to prevent hydrolysis during an experiment?
Answer:
Controlling the reaction environment is crucial. The primary goal is to create an anhydrous (water-free) and inert setting.
Solvent Selection: The choice of solvent is critical. Protic solvents (like water, methanol, ethanol) can participate in the hydrolysis reaction and should be avoided. Polar aprotic solvents are generally preferred as they can dissolve the pyrimidine but do not have acidic protons.
| Solvent Class | Recommendation | Rationale | Examples |
| Aprotic (Recommended) | Use anhydrous grade (<50 ppm H₂O). | These solvents do not have acidic protons and will not directly participate in hydrolysis. They create a non-aqueous environment for the desired reaction.[6][7] | Tetrahydrofuran (THF)[8], 1,4-Dioxane, Acetonitrile (ACN), Toluene, Dichloromethane (DCM). |
| Protic (Avoid) | Avoid unless required by the reaction. | These solvents contain O-H or N-H bonds and can act as a source of protons or nucleophiles, directly promoting or causing hydrolysis. | Water, Methanol, Ethanol, Isopropanol. |
Experimental Setup Protocol: A rigorous setup for moisture-sensitive reactions is mandatory.
-
Step 1: Glassware Preparation: All glassware must be scrupulously dried. This can be achieved by oven-drying at >120°C overnight or by flame-drying under vacuum immediately before use.[3][5][9][10] Allow glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).[5]
-
Step 2: Assemble the Apparatus: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while still warm and immediately place it under a positive pressure of inert gas. A gas bubbler should be used to monitor the gas flow and prevent over-pressurization.[5]
-
Step 3: Reagent & Solvent Transfer: Use only anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[11][12] Transfer liquids via a dry, nitrogen-flushed syringe or cannula.[5][9] Add solids quickly against a counter-flow of inert gas or in a glovebox.[9][13]
-
Step 4: Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas for its entire duration.[3]
Troubleshooting Guide
Problem: My reaction yield is low, and I observe a more polar byproduct by TLC/LC-MS.
This is a classic symptom of hydrolysis of your starting material. The resulting 4,5-difluoro-2-hydroxypyrimidine is significantly more polar than the parent chloro-compound due to the hydroxyl group.
Troubleshooting Workflow:
Analytical Confirmation of Hydrolysis:
If you suspect hydrolysis, confirming the presence of 4,5-difluoro-2-hydroxypyrimidine is essential.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. The hydrolyzed product will have a different retention time (typically shorter, i.e., more polar) than the starting material.
-
2-chloro-4,5-difluoropyrimidine (C₄H₂ClFN₂): Exact Mass = 150.98, [M+H]⁺ = 151.99
-
4,5-difluoro-2-hydroxypyrimidine (C₄H₂F₂N₂O): Exact Mass = 132.01, [M+H]⁺ = 133.02
-
-
TLC (Thin Layer Chromatography): The hydrolyzed product will have a lower Rf value (be less mobile) than the starting material in common solvent systems (e.g., Ethyl Acetate/Hexanes) due to its increased polarity.
-
NMR (Nuclear Magnetic Resonance):
-
¹H NMR: The aromatic proton signal will shift.
-
¹⁹F NMR: The fluorine signals will experience a change in their chemical environment and thus a shift in their resonance frequency upon substitution at the C2 position.
-
By implementing these rigorous preventative measures and utilizing a logical troubleshooting approach, you can effectively mitigate the risk of hydrolysis and ensure the successful application of 2-chloro-4,5-difluoropyrimidine in your research.[14][15][16][17]
References
-
Scharlab. Solvents, anhydrous for laboratory. [Link]
-
Utah Tech University. Water Sensitive Reactions. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup. [Link]
-
Chemistry LibreTexts. 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
-
Not Voodoo. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
van Gennip, A. H., et al. (1987). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. PubMed. [Link]
-
Quora. What are anhydrous solvents? Why are they used in reactions?. [Link]
-
Douki, T., Voituriez, L., & Cadet, J. (1996). Measurement of Pyrimidine (6-4) Photoproducts in DNA by a Mild Acidic Hydrolysis-HPLC Fluorescence Detection Assay. Chemical Research in Toxicology. [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Kölker, S., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC. [Link]
-
ResearchGate. Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column. [Link]
-
Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
-
Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
University of Cambridge, Department of Chemistry. Guidelines on how to use sensitive chemicals. [Link]
-
Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. [Link]
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Technical Support Center: Controlling Regioselectivity in 4,5-Difluoropyrimidine Reactions
Welcome to the technical support center for navigating the complexities of 4,5-difluoropyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. Here, we move beyond simple protocols to dissect the underlying principles that govern regioselectivity, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What makes controlling regioselectivity in 4,5-difluoropyrimidine reactions both critical and challenging?
The 4,5-difluoropyrimidine core is a privileged structure in medicinal chemistry, found in numerous bioactive molecules. The fluorine atoms serve not only as potential metabolic blockers but also as versatile synthetic handles for late-stage functionalization. The challenge lies in the similar electronic environment of the C4 and C5 positions. While the C4 position is generally more electrophilic due to its proximity to both ring nitrogens, this preference is often slight. Achieving selective substitution at either C4 or C5 is crucial because the resulting regioisomers can have dramatically different biological activities, pharmacokinetic profiles, and downstream synthetic potential. Failure to control this selectivity leads to difficult-to-separate isomeric mixtures, reducing yield and complicating scale-up.
Q2: What are the dominant reaction pathways for functionalizing this scaffold?
Two primary methodologies are employed:
-
Nucleophilic Aromatic Substitution (SₙAr): This is the most common approach, where a nucleophile displaces one of the fluoride ions. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key factor in determining the reaction's feasibility and regiochemical outcome.
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[2] In this context, the regioselectivity is primarily dictated by the initial, often rate-limiting, oxidative addition of the palladium catalyst to a C-F bond.[3][4]
Q3: Electronically, which position, C4 or C5, is inherently more reactive towards nucleophiles?
In a typical SₙAr reaction, the C4 position is the kinetically favored site for nucleophilic attack. The two adjacent, electron-withdrawing nitrogen atoms exert a stronger inductive and resonance effect at C4 compared to C5, which is only adjacent to one nitrogen. This makes C4 more electron-deficient (electrophilic) and better able to stabilize the developing negative charge in the Meisenheimer intermediate. However, this inherent preference can be influenced or even overturned by a variety of factors, as detailed in our troubleshooting guides.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SₙAr)
This section addresses common issues encountered during SₙAr reactions with 4,5-difluoropyrimidine.
Problem: My SₙAr reaction is giving a mixture of C4 and C5 substituted products with poor regioselectivity.
This is the most frequent challenge. The goal is to amplify the subtle intrinsic electronic differences between the two positions.
Causality Analysis: Poor selectivity arises when the energy barrier for nucleophilic attack at C5 becomes comparable to that at C4. This can be caused by harsh reaction conditions, a highly reactive nucleophile that is less discriminate, or solvent effects that differentially stabilize the two possible Meisenheimer intermediates.
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for poor SₙAr regioselectivity.
Detailed Solutions:
-
Temperature Control: This is your most powerful tool. SₙAr reactions are often under kinetic control, and lower temperatures (e.g., 0 °C or room temperature) will more strongly favor the pathway with the lowest activation energy, which is typically attack at C4.
-
Solvent Effects: The choice of solvent is critical as it must stabilize the charged Meisenheimer intermediate.[5]
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are standard choices that effectively solvate the intermediate and facilitate the reaction. Experimenting within this class can sometimes fine-tune selectivity.
-
Fluorinated Solvents (HFIP, TFE): These solvents have unique properties, including strong hydrogen-bond donating ability and low nucleophilicity.[6] They can alter the reactivity of the nucleophile and the substrate, sometimes leading to dramatic shifts in selectivity.[6]
-
-
Nucleophile & Base System:
-
Nucleophilicity: Highly reactive, "hard" nucleophiles may be less selective. If using an alcohol, for example, using a weaker base (e.g., K₂CO₃, Cs₂CO₃) to generate the alkoxide in situ can be more selective than pre-forming it with a strong base like NaH.
-
Steric Hindrance: A bulkier nucleophile may show a greater preference for the more sterically accessible C4 position, although this effect is generally minor in this specific substrate.
-
General Protocol: Selective SₙAr Functionalization of 4,5-Difluoropyrimidine at C4
This protocol provides a starting point for the selective introduction of an amine nucleophile.
Materials:
-
4,5-Difluoropyrimidine
-
Amine nucleophile (e.g., morpholine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a dry reaction vessel under an inert atmosphere, add 4,5-difluoropyrimidine (1.0 equiv).
-
Solvent & Base: Add anhydrous DMF (to make a ~0.2 M solution) followed by anhydrous K₂CO₃ (2.5 equiv).
-
Nucleophile Addition: Add the amine nucleophile (1.1 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction at room temperature. Crucially, monitor the reaction progress every hour by TLC or LC-MS. Look for the consumption of starting material and the formation of a single major product.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification & Validation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography.
-
Characterization: Confirm the regiochemistry using ¹H, ¹³C, and ¹⁹F NMR. A 2D NOESY experiment can be definitive, showing a nuclear Overhauser effect between the protons of the newly installed group and the H6 proton (for C5 substitution) or the H2 proton (for C4 substitution).
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Controlling regioselectivity in cross-coupling reactions is a different challenge, revolving around catalyst-substrate interactions rather than intermediate stability.
Problem: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is non-selective or provides the undesired C5-substituted product.
Causality Analysis: The regiochemical outcome is determined by the oxidative addition step. The palladium catalyst can insert into either the C4-F or C5-F bond. While C-F bonds are generally challenging to activate, the electronic properties of the pyrimidine ring make it feasible.[7][8] The selectivity is almost entirely dependent on the steric and electronic properties of the ligand bound to the palladium center.[9][10] An inappropriate ligand can fail to distinguish between the two C-F bonds.
Key Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity (C4 vs. C5) | Rationale & Expert Insights |
| Ligand Choice | Primary determinant. | Bulky, electron-rich ligands are essential. For dihalopyrimidines, bulky N-heterocyclic carbene (NHC) ligands like IPr or IPent have been shown to invert conventional C4 selectivity to favor C2.[10] This principle of "catalyst control" is your best strategy. You must screen a panel of ligands (e.g., phosphines like XPhos, SPhos; NHCs like IPr, IPr*) to find one that sterically or electronically favors one position. |
| Palladium Precursor | Secondary effect. | While less critical than the ligand, the choice of precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd-ligand complexes) can influence the generation of the active Pd(0) species and may impact selectivity.[10] |
| Base | Can influence both rate and selectivity. | The base is involved in the transmetalation step (Suzuki) or substrate deprotonation (Buchwald-Hartwig). A bulky, non-coordinating base is often preferred to avoid interfering with the catalyst. |
| Temperature | Affects rate and side reactions. | Higher temperatures may be needed for C-F activation but can also lead to catalyst decomposition or loss of selectivity. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. |
Visualizing the Catalyst's Role:
Caption: Ligand influence on the oxidative addition transition state.
Problem: A competing SₙAr reaction is my major side product.
Causality Analysis: Many coupling partners (e.g., amines, thiols, and sometimes even boronic acids/bases) are also competent nucleophiles that can participate in a thermal SₙAr reaction, which competes with the desired catalytic cycle.[9]
Solutions:
-
Enhance Catalytic Turnover: The most effective strategy is to make the cross-coupling reaction faster than the SₙAr. Use a more active catalyst system (e.g., a more electron-rich ligand or a more active palladium precursor) to accelerate the catalytic cycle.
-
Lower the Temperature: Find the temperature window where the catalyzed reaction proceeds efficiently but the uncatalyzed background SₙAr is suppressed.
-
Use a Weaker, Non-nucleophilic Base: For reactions like Buchwald-Hartwig, using a bulky but weaker base (e.g., LiHMDS vs. NaOtBu) can sometimes disfavor the SₙAr pathway.
References
-
Sun, J., Zhang, S., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of The Korean Chemical Society. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Semantic Scholar. [Link]
-
Loidl, M., et al. (2024). Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases. MDPI. [Link]
-
Duschinsky, R., et al. THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents. ResearchGate. [Link]
-
MDPI. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]
-
PubMed. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. National Center for Biotechnology Information. [Link]
-
Smith, A. M. R., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole pronucleophiles. Nature Communications. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
G. S. S. S. N. K. Devi, et al. (2013). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation. RSC Advances. [Link]
-
Topczewski, J. J., et al. (2016). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. [Link]
-
Neufeldt, S. (2018). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]
-
Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
ResearchGate. (2007). Effect of solvent polarity and temperature on product regioselectivity. ResearchGate. [Link]
-
ChemRxiv. (2024). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]
-
Molecules. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]
-
Taylor & Francis. Regioselectivity – Knowledge and References. Taylor & Francis Online. [Link]
-
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Taylor & Francis. Directing groups – Knowledge and References. Taylor & Francis Online. [Link]
-
National Institutes of Health. (2020). Fluorinated Solvents for Chemoselective Oxidations. PMC. [Link]
-
Neufeldt, S. R., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]
-
National Institutes of Health. (2016). Charge Transfer Directed Radical Substitution Enables para-Selective C–H Functionalization. PMC. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Chemistry LibreTexts. [Link]
-
ResearchGate. (2022). Sequential synthesis of 4-amino-5-fluoropyrimidines 88. ResearchGate. [Link]
-
ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions. ResearchGate. [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. MDPI. [Link]
-
ACS Publications. (2020). Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium. Organometallics. [Link]
-
Royal Society of Chemistry. (2024). A review of frustrated Lewis pair enabled monoselective C–F bond activation. Chemical Society Reviews. [Link]
-
ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms. ResearchGate. [Link]
-
PubMed. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]
-
National Institutes of Health. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. PMC. [Link]
-
ResearchGate. C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers. ResearchGate. [Link]
-
Semantic Scholar. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties. Semantic Scholar. [Link]
-
Wikipedia. Regioselectivity. Wikipedia. [Link]
-
ChemRxiv. (2022). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. [Link]
-
University of Windsor. Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions. Scholar.uwindsor.ca. [Link]
-
LCC-CNRS. (2025). Carbon-Fluorine Bond Activation. LCC-CNRS. [Link]
-
National Institutes of Health. (2013). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. PMC. [Link]
-
Semantic Scholar. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Semantic Scholar. [Link]
-
Science.gov. c4 c5 c6: Topics. Science.gov. [Link]
Sources
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Technical Guide: Separation & Identification of C2 vs C4 Substituted Pyrimidines
This guide addresses the technical challenges in separating and identifying regioisomers formed during nucleophilic aromatic substitution (
The Regioselectivity Challenge
In the nucleophilic substitution of 2,4-dichloropyrimidine, the C4 position is generally more reactive due to the para-like relationship with the N1 nitrogen, which stabilizes the Meisenheimer intermediate more effectively than the ortho-like C2 position. However, this selectivity is not absolute.[1]
-
C4-Selectivity (Standard): Favored by steric bulk at C5, non-polar solvents, and standard amine nucleophiles.[1]
-
C2-Selectivity (Anomalous): Favored by specific nucleophiles (alkoxides, formamide anions), coordination effects (e.g., tertiary amines via in-situ dealkylation), or specific catalytic cycles (Pd-catalyzed cross-coupling).[1]
The Problem: Reactions often yield a mixture (e.g., 90:10 or 80:20), requiring robust separation protocols.[1]
Diagnostic Module: "Which Isomer Do I Have?"
Before attempting separation, definitive structural assignment is critical.[1] Relying solely on "major product = C4" is risky.
Troubleshooting via NMR Spectroscopy
The most reliable method for distinguishing 2-substituted vs. 4-substituted isomers is
| Feature | C4-Substituted Product (4-Nu-2-Cl) | C2-Substituted Product (2-Nu-4-Cl) | Mechanism |
| H5 Proton Shift | Shielded (Upfield) | Deshielded (Downfield) | If Nu is an electron donor (e.g., -NHR, -OR), it shields the ortho proton (H5). In the C2-isomer, H5 is ortho to Cl (electron-withdrawing), not the donor. |
| H6 Proton Shift | Deshielded (Near N1) | Deshielded (Near N1) | Less diagnostic as H6 is adjacent to N1 in both cases. |
| Coupling ( | ~5.0 – 6.0 Hz | ~5.0 – 6.0 Hz | Not diagnostic. Both isomers retain vicinal coupling. |
| HMBC Correlation | Nu protons | Nu protons | Definitive. Long-range coupling confirms attachment point. |
Visual Logic: NMR Identification Workflow
Figure 1: Decision tree for assigning regiochemistry based on the electronic shielding effect of the nucleophile on the C5 proton.
Separation & Purification Protocols
A. Bulk Purification: Exploiting pKa Differences
For amino-pyrimidines, the basicity differs significantly between regioisomers.
-
4-Aminopyrimidines: Generally more basic (
). The resonance stabilization of the cation involves the exocyclic nitrogen and N1/N3 in a para-quinoid system. -
2-Aminopyrimidines: Generally less basic (
).
Protocol: pH-Controlled Extraction (The "Swing" Method) Target: Separating 4-amino-2-chloropyrimidine (Major) from 2-amino-4-chloropyrimidine (Minor).
-
Dissolution: Dissolve the crude mixture in an organic solvent (DCM or EtOAc).
-
Acid Wash (Selective Extraction):
-
Extract with mildly acidic buffer (pH 4.0 - 4.5) (e.g., Citrate or Acetate buffer).
-
Theory: At pH 4.5, the more basic 4-amino isomer (
) will be largely protonated ( ) and move to the aqueous layer. The less basic 2-amino isomer ( ) will remain largely unprotonated and stay in the organic layer.
-
-
Recovery:
-
Organic Layer: Contains the C2-isomer (and non-basic impurities).
-
Aqueous Layer: Basify to pH > 9 with NaOH, then extract back into DCM to recover the C4-isomer .
-
B. Chromatographic Separation (HPLC/Flash)
If pKa extraction is insufficient, chromatographic separation is required.[1]
Method Development Guide
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Phenyl-Hexyl or PFP (Pentafluorophenyl) | C18 is often insufficient for regioisomers. Phenyl phases offer |
| Mobile Phase pH | High pH (Ammonium Bicarbonate, pH 10) | At low pH (0.1% TFA), both amines are protonated and polar, often co-eluting.[1] At high pH, the less basic C2-isomer is neutral, while the C4-isomer may still be partially ionized or interact differently. |
| Alternative Mode | Mixed-Mode (e.g., Primesep 100) | Combines Reverse Phase + Cation Exchange. The more basic C4-isomer will be retained longer by the cation exchange mechanism, providing excellent resolution from the C2-isomer. |
Troubleshooting Table: Poor Resolution
| Symptom | Probable Cause | Corrective Action |
| Peaks Co-elute (Tailing) | Silanol interactions or similar hydrophobicity. | Switch to a Mixed-Mode column (SCX/RP). The pKa difference is your strongest separation lever. |
| C4 Isomer Elutes Too Fast | Ion repulsion (if using C18 at low pH). | Increase pH to > 7.0 to neutralize the amine, or use an ion-pairing agent (e.g., Hexanesulfonic acid).[1] |
| Sample Precipitates | Solubility limit of regioisomers. | 2-amino isomers often have lower solubility due to efficient H-bonding dimers. Use DMF/DMSO for injection; ensure column temperature is |
FAQ: Common User Scenarios
Q1: I am performing a reaction with 2,4-dichloropyrimidine and a secondary amine. I see two spots on TLC. Which is which?
A: Typically, the C4-substituted product is more polar (lower
Q2: Can I force the reaction to go to C2 exclusively? A: It is difficult to get 100% C2 selectivity on a 2,4-dichloro scaffold without blocking C4. However, you can shift the ratio:
-
Use a Lewis Acid: Some reports suggest coordination-assisted attack.
-
Sterics: If you install a bulky group at C5 (e.g., 5-iodo), C4 becomes sterically crowded, favoring C2.[1]
-
Switch Electrophile: Use 2-chloro-4-(methylthio)pyrimidine. Displace the -SMe at C4 first (oxidize to sulfone), or use the different leaving group abilities to control order of addition.
Q3: My C2-isomer is insoluble in most solvents. How do I purify it? A: C2-amino pyrimidines form extremely stable hydrogen-bonded dimers (resembling DNA base pairs).
-
Disrupt H-bonds: Use hot solvents or protic solvents (EtOH/Water).
-
Derivatization: Briefly protect the amine (e.g., Acetyl or Boc). The protected form will be much more soluble and separable. Deprotect after purification.
References
-
Regioselectivity Mechanisms: LUMO analysis of 2,4-dichloropyrimidine. WuXi AppTec QM Magic Class, Chapter 29. Link
-
pKa Differences: Basicity of 2- vs 4-aminopyridines (analogous). Master Organic Chemistry, "Amine Basicity".[1] Link
-
NMR Identification: HMBC differentiation of pyrimidine regioisomers. Magnetic Resonance in Chemistry, 2010.[1][2] Link
-
Chromatographic Strategy: Mixed-mode separation of aminopyridines/pyrimidines. SIELC Technologies Application Note. Link
-
C2-Selective Conditions: Inverting Conventional Site Selectivity. NIH/PubMed Central, 2021.[1] Link
Sources
Technical Support Center: 2-Chloro-4,5-difluoropyrimidine (CDFP)
Executive Summary
2-Chloro-4,5-difluoropyrimidine (CDFP) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and nucleoside analogs. Its utility stems from the differential reactivity of its halogen substituents. However, this same reactivity profile renders it highly susceptible to moisture-induced degradation.
This guide moves beyond generic "store cool and dry" advice. It provides a mechanistic understanding of why CDFP degrades and establishes a self-validating protocol to preserve its integrity.
Module 1: Critical Stability Profile (The "Why")
To store CDFP effectively, you must understand its degradation pathway. The molecule is not equally reactive at all positions. The C4-position is the "Achilles' heel" of this molecule.
The Degradation Mechanism
The pyrimidine ring is electron-deficient (π-deficient). The presence of fluorine at C4 and C5, combined with the chlorine at C2, creates a "push-pull" electronic environment.
-
The C4-Fluorine: This is the most labile substituent. It is activated by the para-nitrogen (N1) and the inductive electron-withdrawal of the adjacent C5-fluorine.
-
The Hydrolysis Trigger: Upon exposure to atmospheric moisture, water acts as a nucleophile, attacking C4.
-
The Autocatalytic Loop: The hydrolysis releases Hydrogen Fluoride (HF). HF is not just a byproduct; it protonates the ring nitrogens, making the ring more electrophilic and accelerating further hydrolysis.
Visualizing the Pathway
The following diagram illustrates the cascade from active intermediate to inactive byproduct.
Figure 1: The hydrolysis pathway of CDFP. Note the red dashed line indicating the autocatalytic effect of generated HF.
Module 2: Storage & Handling SOPs (The "How")
The "Golden Rule" of Container Selection
Do not store degrading CDFP in standard glass for long periods. While borosilicate glass is standard for anhydrous organic synthesis, CDFP presents a unique risk. If any hydrolysis occurs, the generated HF will etch the glass, releasing silicates and compromising the container's structural integrity.
| Container Component | Recommended Material | Rationale |
| Primary Vial | PTFE (Teflon) or PFA | Impervious to HF; hydrophobic surface repels moisture. |
| Alternative Vial | Amber Borosilicate Glass | Acceptable only if the material is strictly anhydrous and stored <3 months. |
| Cap/Liner | Solid PTFE Liner | CRITICAL. Standard pulp/foil liners will degrade instantly upon HF contact. |
| Outer Secondary | Desiccator with Drierite | Physical barrier against ambient humidity. |
Environmental Controls[1][2][3]
-
Temperature: Store at 2°C to 8°C .
-
Why? Reaction rates for nucleophilic aromatic substitution (
) drop significantly at lower temperatures. Freezing (-20°C) is acceptable but may cause phase separation if impurities are present.
-
-
Atmosphere: Argon is superior to Nitrogen.
-
Why? Argon is heavier than air. When you open a vial, Argon "blankets" the liquid surface, whereas Nitrogen mixes more easily with atmospheric air.
-
Handling Workflow (Decision Tree)
Figure 2: Intake and storage decision matrix for maintaining CDFP integrity.
Module 3: Troubleshooting & FAQs
Q1: My CDFP sample is fuming when I open the cap. Is this normal?
Status: CRITICAL SAFETY HAZARD
-
Diagnosis: The "fume" is likely Hydrogen Fluoride (HF) and Hydrochloric Acid (HCl) vapor interacting with moisture in the air. This indicates significant hydrolysis has already occurred.
-
Action:
-
Close the hood sash immediately.
-
Do not attempt to use this material for sensitive synthesis; the stoichiometry will be off, and the acid will kill sensitive catalysts (e.g., Pd(0)).
-
Dispose of the material as HF-containing hazardous waste .
-
Q2: The liquid has turned from colorless to dark yellow/orange. Can I purify it?
Status: Recoverable (with caution)
-
Diagnosis: Color change indicates the formation of oligomers or oxidation products (N-oxides).
-
Action:
-
If the purity (by LC-MS) is >90%, you can distill the compound under reduced pressure.
-
Warning: Distillation must be done in a plastic-coated glassware setup or a setup compatible with trace HF. Ensure the vacuum trap is liquid nitrogen cooled to catch corrosive volatiles.
-
Q3: Can I store a 1M stock solution in DMSO?
Status: NOT RECOMMENDED
-
Reasoning: While DMSO is aprotic, it is hygroscopic (absorbs water from air). Over time, the absorbed water will hydrolyze the CDFP. Furthermore, DMSO can act as an oxidant at high temperatures or long storage times with electron-deficient heterocycles.
-
Better Alternative: Prepare fresh. If you must make a stock, use Anhydrous Acetonitrile (MeCN) stored over 3Å molecular sieves.
Q4: Why is there pressure buildup in the vial?
Status: High Risk
-
Mechanism: Hydrolysis releases HF and HCl gases. In a sealed vessel, this increases internal pressure.
-
Action: Vent the vial carefully in a fume hood using a needle through the septum (if present) or by slowly unscrewing the cap while wearing full PPE (including face shield).
Module 4: Analytical Verification (QC)
How do you prove your CDFP is still good without degrading it during the test?
Recommended Method: GC-MS
Gas Chromatography is preferred over LC because it avoids aqueous mobile phases that can degrade the sample during the run.
-
Column: DB-5ms or equivalent (non-polar).
-
Inlet Temp: 200°C (Keep low to prevent thermal decomposition).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Alternative Method: Reversed-Phase HPLC
If you must use HPLC, you must modify the protocol to prevent on-column hydrolysis.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Fast gradient (5% to 95% B in <5 mins).
-
Critical Step: Inject the sample immediately after dilution. Do not let the sample sit in the autosampler in a wet solvent mixture.
References
-
PubChem. (2025).[1] 2-Chloro-5-fluoropyrimidine Compound Summary. National Library of Medicine. [Link]
Sources
Technical Support Center: Optimizing Solvent Choice for SNAr Reactions of Fluoropyrimidines
Welcome to the technical support center for aromatic nucleophilic substitution (SNAr) reactions involving fluoropyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation. As a cornerstone of modern medicinal chemistry, the SNAr reaction on electron-deficient heterocycles like fluoropyrimidines is pivotal for C-N, C-O, and C-S bond formation. However, its success is profoundly dependent on the reaction environment, with solvent choice being the most critical parameter.
This document moves beyond a simple list of solvents to provide a deeper, mechanistically-driven understanding of why certain solvents excel and how to troubleshoot common issues. We will explore the underlying principles, offer a systematic approach to solvent selection, and provide detailed protocols to ensure your experiments are both successful and reproducible.
Frequently Asked Questions: The "Why" Behind Solvent Choice
This section addresses the fundamental principles governing solvent selection for the SNAr reaction on fluoropyrimidines.
Q1: Why are polar aprotic solvents the default choice for this reaction?
The SNAr reaction proceeds via a two-step, addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the pyrimidine ring, which forms a high-energy, negatively charged intermediate known as the Meisenheimer complex.
Polar aprotic solvents, such as DMSO, DMF, NMP, and DMAc, are essential for two primary reasons:
-
Stabilization of the Meisenheimer Complex: Their high polarity and dipole moments effectively stabilize the delocalized negative charge of the Meisenheimer complex, lowering the activation energy of the first step and accelerating the reaction.
-
Enhanced Nucleophilicity: Unlike protic solvents (like water or alcohols), aprotic solvents do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive, further increasing the reaction rate.
Q2: I see DMSO and DMF used everywhere. Are they always the best choice?
While Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points due to their strong solvating power and high polarity, they are not universally optimal. Potential issues include:
-
High Boiling Points: Their high boiling points (DMSO: 189 °C, DMF: 153 °C) can make product isolation difficult, especially with thermally sensitive molecules.
-
Reactivity and Decomposition: DMF can decompose to dimethylamine at high temperatures or in the presence of strong bases, which can act as a competing nucleophile. DMSO can be a mild oxidant under certain conditions.
-
Workup Challenges: Both are fully miscible with water, which can sometimes complicate aqueous workups and product extraction.
For these reasons, other solvents should always be considered during optimization.
Q3: Can you explain the role of the solvent in the context of the SNAr mechanism?
Certainly. The diagram below illustrates the mechanism and highlights the critical role of the solvent.
Caption: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex and its stabilization by the solvent.
The polar aprotic solvent surrounds the charged Meisenheimer complex, dispersing the negative charge through dipole-ion interactions. This electrostatic stabilization is the primary reason for the dramatic rate acceleration observed in these solvents compared to non-polar or protic media.
Troubleshooting Guide: Common Issues and Solutions
Q4: My reaction is very slow or stalls completely. What should I do?
A sluggish reaction is often directly tied to solvent choice.
-
Problem: Insufficient stabilization of the Meisenheimer complex.
-
Solution 1: Increase Solvent Polarity. If you started in a less polar solvent like THF or 2-MeTHF, switch to a more polar aprotic solvent like NMP or DMSO. This will provide greater stabilization for the charged intermediate and increase the rate.
-
Solution 2: Check Substrate and Nucleophile Solubility. If either of your starting materials is not fully dissolved, the reaction is limited by the rate of dissolution. Ensure complete solubility in your chosen solvent at the reaction temperature. If solubility is an issue in a preferred solvent like acetonitrile, consider a stronger solvent like DMAc or sulfolane.
-
Solution 3: Increase Temperature. The rate of SNAr reactions is highly temperature-dependent. However, be cautious. Increasing the temperature can also promote side reactions. This should be done in conjunction with selecting a solvent with an appropriate boiling point.
Q5: I'm observing significant side product formation, particularly hydrolysis of my fluoropyrimidine. How can I prevent this?
Hydrolysis occurs when water, acting as a nucleophile, reacts with the starting material.
-
Problem: Presence of water in the reaction medium.
-
Solution 1: Use Anhydrous Solvents and Reagents. This is the most critical step. Use freshly dried solvents and ensure your nucleophile and base are as dry as possible. Many common polar aprotic solvents are hygroscopic (especially DMF and DMSO), so using a freshly opened bottle or drying over molecular sieves is recommended.
-
Solution 2: Choose a Less Hygroscopic Solvent. If water is a persistent issue, consider switching to a solvent that is less hygroscopic, such as sulfolane or toluene (though toluene is non-polar and will likely require a phase-transfer catalyst).
Q6: My nucleophile seems to be decomposing. Could the solvent be the cause?
Yes, the choice of solvent and base can impact nucleophile stability.
-
Problem: The combination of solvent, base, and temperature is too harsh for the nucleophile.
-
Solution 1: Lower the Reaction Temperature. This is the simplest approach to reduce the rate of decomposition.
-
Solution 2: Use a Milder Base. If you are using a strong, non-nucleophilic base like NaH or KHMDS to deprotonate your nucleophile, ensure it is fully consumed before significant degradation occurs.
-
Solution 3: Re-evaluate the Solvent. As mentioned, DMF can degrade to form dimethylamine, a nucleophile that can compete with your desired nucleophile. If you suspect this, switching to a more thermally stable solvent like NMP or sulfolane is a good strategy.
Systematic Solvent Selection and Optimization Workflow
A haphazard choice of solvent can lead to failed reactions and wasted time. A systematic screening approach is far more efficient.
Caption: A systematic workflow for selecting and optimizing a solvent for SNAr reactions.
Solvent Property Comparison Table
The table below summarizes key properties of commonly used polar aprotic solvents to aid in your initial selection.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) | Key Considerations |
| Dimethyl Sulfoxide | DMSO | 189 | 47.2 | 3.96 | Excellent solvating power, high polarity; can be difficult to remove, potential oxidant. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32.2 | 4.09 | High polarity and thermal stability; high boiling point, potential reprotoxin. |
| Dimethylformamide | DMF | 153 | 36.7 | 3.82 | Good general-purpose solvent; can decompose to dimethylamine at high temps. |
| Dimethylacetamide | DMAc | 165 | 37.8 | 3.79 | Strong solvent, similar to DMF but more stable; high boiling point. |
| Acetonitrile | ACN | 82 | 37.5 | 3.92 | Lower boiling point makes for easy removal; less powerful solvent, may have solubility issues. |
| Sulfolane | - | 285 | 43.3 | 4.81 | Very high polarity and thermal stability; very high boiling point, solid at room temp. |
Experimental Protocol: Parallel Solvent Screening
This protocol provides a robust method for screening multiple solvents simultaneously to identify the optimal conditions for your specific SNAr reaction.
Objective: To determine the best solvent for the reaction of a given fluoropyrimidine with a nucleophile based on reaction conversion and purity profile.
Materials:
-
Fluoropyrimidine starting material
-
Nucleophile
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA), dried
-
Anhydrous solvents for screening (e.g., DMSO, NMP, DMAc, Acetonitrile)
-
Reaction vials with stir bars (e.g., 2-dram vials)
-
Heating block or oil bath with temperature control
-
LC-MS for analysis
Procedure:
-
Preparation:
-
In separate, labeled reaction vials, add the fluoropyrimidine (e.g., 0.1 mmol, 1.0 eq).
-
To each vial, add the base (e.g., 0.2 mmol, 2.0 eq).
-
Ensure all solids are added under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen) if reagents are sensitive to air or moisture.
-
-
Reagent Addition:
-
Prepare a stock solution of the nucleophile in a suitable, volatile solvent (like THF or DCM) if it is a solid.
-
Add the nucleophile (e.g., 0.11 mmol, 1.1 eq) to each vial. If using a stock solution, add the appropriate volume and then gently blow a stream of nitrogen over the vial to remove the temporary solvent.
-
-
Solvent Addition:
-
To each respective vial, add the screening solvent (0.5 mL, resulting in a 0.2 M concentration).
-
Seal the vials tightly with screw caps.
-
-
Reaction Execution:
-
Place all vials in the pre-heated heating block set to the desired temperature (e.g., 80 °C).
-
Allow the reactions to stir for a set period (e.g., 4 hours). It is crucial that all reactions are run for the same duration and at the same temperature for valid comparison.
-
-
Quenching and Sample Preparation:
-
After the allotted time, remove the vials from the heat and allow them to cool to room temperature.
-
Quench each reaction by adding 1 mL of water.
-
Extract the product by adding 1 mL of a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Vortex the vials vigorously.
-
Prepare a sample for LC-MS analysis by taking an aliquot from the organic layer and diluting it appropriately.
-
-
Analysis:
-
Analyze each sample by LC-MS.
-
Compare the results based on:
-
Conversion: The percentage of starting material consumed.
-
Product Peak Area: The relative amount of desired product formed.
-
Purity: The number and amount of impurities or side products formed.
-
-
The solvent that provides the highest conversion to the desired product with the cleanest profile is the optimal choice for scale-up and further optimization.
-
References
removing unreacted 2-chloro-4,5-difluoropyrimidine from reaction mixtures
Ticket ID: CDF-PUR-001
Subject: Removal strategies for unreacted 2-chloro-4,5-difluoropyrimidine from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Triage
Before implementing a removal protocol, verify your current reaction status against the physical profile of 2-chloro-4,5-difluoropyrimidine (CDF).[1]
Compound Profile: 2-chloro-4,5-difluoropyrimidine
| Property | Data | Implication for Workup |
|---|---|---|
| Boiling Point | ~146–147 °C (atm) / 80 °C (16 mmHg) | Moderately volatile. Do not rely solely on high-vacuum drying to remove >5% excess; it will contaminate your pump oil and hood atmosphere. |
| Melting Point | 37–41 °C | Low-melting solid.[2] May sublime or oil out during concentration. |
| Reactivity | High (C4 Electrophile) | Highly susceptible to SNAr at C4 position. |
| Solubility | Lipophilic (LogP ~1.7) | Soluble in DCM, EtOAc, Hexanes. Poor water solubility unless hydrolyzed. |
Troubleshooting Guides (Symptom-Based Solutions)
Issue A: "I used a slight excess (1.1–1.5 eq) of CDF to drive my reaction, and now I need to remove the unreacted remainder without column chromatography."
Recommendation: Use the Chemical Scavenging Protocol . Since CDF is a potent electrophile, the most reliable "self-validating" method is to react the excess with a solid-supported nucleophile (scavenger resin) or a highly polar amine that alters the solubility profile of the impurity.
Protocol: Polymer-Supported Scavenging (Preferred)
-
Why this works: The resin beads physically capture the CDF via an SNAr reaction. Filtration removes the beads and the impurity simultaneously.
-
Reagents: Polymer-supported Tris(2-aminoethyl)amine (PS-Trisamine) or PS-Thiophenol.
Step-by-Step:
-
Calculate Load: Estimate the mmols of unreacted CDF (based on stoichiometry or LCMS integration).
-
Add Resin: Add 3–4 equivalents (relative to the excess CDF) of PS-Trisamine resin to the reaction mixture.
-
Incubate: Stir gently at room temperature for 2–4 hours.
-
Validation: Spot TLC. The high-running CDF spot (non-polar) should disappear.
-
-
Filter: Filter the mixture through a fritted funnel or Celite pad.
-
Wash: Rinse the resin cake with the reaction solvent (e.g., THF, DCM).
-
Result: The filtrate contains your product; the CDF is covalently bound to the solid waste.
Protocol: The "Morpholine Shift" (Alternative)
If resins are unavailable, use a volatile, polar amine like morpholine.
-
Add 2–3 equivalents of morpholine relative to the unreacted CDF.
-
Stir for 1 hour (CDF converts to the morpholine-adduct).
-
Perform an acidic aqueous wash (1M HCl).
Issue B: "I have a large excess (>5 eq) or the reaction was stopped early. I need to recover the CDF or bulk-remove it."
Recommendation: Use Controlled Hydrolysis/Extraction . CDF is sensitive to basic hydrolysis, converting the lipophilic chloride to the water-soluble hydroxypyrimidine (pyrimidinone).
Step-by-Step:
-
Quench: Cool the reaction mixture to 0 °C.
-
Base Treatment: Add 1M NaOH or KOH (2–3 eq relative to CDF).
-
Agitate: Stir vigorously for 30–60 minutes.
-
Note: Monitor temperature; hydrolysis is exothermic.
-
-
Phase Separation:
-
Validation: Check the pH of the aqueous layer; it should remain >10 to ensure the byproduct stays deprotonated (anionic) and water-soluble.
Issue C: "My product has a similar polarity to CDF, and they co-elute on silica."
Recommendation: Vacuum Distillation / Sublimation (Pre-purification). Because CDF has a distinct boiling point (~80 °C at 16 mmHg) and is a low-melting solid, you can physically separate it before chromatography.
-
Kugelrohr Distillation: If your product is stable >100 °C, place the crude oil in a Kugelrohr apparatus.
-
Settings: Set oven to 60–70 °C under high vacuum (<1 mbar).
-
Observation: CDF will sublime/distill into the receiving bulb (cool with dry ice/acetone).
-
Safety: The distillate is a potent skin irritant. Handle the receiving bulb with extreme caution.
Mechanistic Visualization
The following diagram illustrates the decision logic and chemical pathways for removing CDF.
Caption: Decision matrix for removing 2-chloro-4,5-difluoropyrimidine based on scale and product stability.
Frequently Asked Questions (FAQ)
Q: Why does the reaction preferentially happen at C4 (removing the Cl) rather than the fluorines? A: While fluorine is generally a poor leaving group in SN2 reactions, in SNAr (Nucleophilic Aromatic Substitution), it is actually an excellent leaving group due to the high electronegativity stabilizing the Meisenheimer intermediate. However, in this specific scaffold (2-chloro-4,5-difluoropyrimidine), the C4 position is activated by the para-nitrogen (N1) and the electron-withdrawing fluorine at C5. The C2-chlorine is less reactive than the C4-position in SNAr conditions unless catalyzed by acid or specific transition metals.
Q: I see a new spot on TLC after working up with water. Did I degrade my product? A: If you used a basic workup, check if your product has hydrolyzable groups. However, it is more likely you are seeing the hydrolysis of the excess CDF. The hydrolyzed byproduct (2-hydroxy-4,5-difluoropyrimidine) is much more polar and will streak near the baseline on silica (EtOAc/Hex) or appear in the aqueous phase.
Q: Can I use rotovap to remove it? A: Only partially. With a boiling point of ~146 °C, it behaves like DMF or DMSO. You can remove it with a high-vacuum pump and a warm bath (50 °C), but you risk "bumping" your product. Co-evaporation with toluene can help drag it over azeotropically, but chemical removal (scavenging/washing) is superior for purity.
References
-
Sigma-Aldrich. 2,4-Dichloro-5-fluoropyrimidine Product Specification & Physical Properties.[2] (Used as surrogate for physical property baseline). Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13711163, 4-chloro-2,5-difluoropyrimidine. Retrieved from PubChem.[7] Link
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Regioselectivity. (Foundational mechanistic grounding for C4 selectivity). Link
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines. (Protocol adaptation source). Link
Sources
- 1. japsonline.com [japsonline.com]
- 2. 2,4-ジクロロ-5-フルオロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. 2,5-Difluoro-4-chloropyrimidine | C4HClF2N2 | CID 13711163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR Shift Guide: 2-Chloro-4,5-Difluoropyrimidine
[1][2]
Executive Summary
2-chloro-4,5-difluoropyrimidine (CAS: 894791-89-0) is a difluorinated pyrimidine derivative used primarily as a cysteine-reactive reporter for biomolecular NMR and as a building block in medicinal chemistry.[1] Its 19F NMR spectrum is characterized by two distinct fluorine environments: a highly deshielded fluorine at position 4 (adjacent to nitrogen) and a shielded fluorine at position 5 (flanked by carbon atoms).[2]
This guide compares the spectral signature of 2-chloro-4,5-difluoropyrimidine with its synthetic precursor, 2,4-dichloro-5-fluoropyrimidine , providing researchers with the diagnostic data needed to monitor synthesis and validate purity.[1]
| Compound | Structure | F4 Shift (ppm) | F5 Shift (ppm) | Key Diagnostic |
| 2-Chloro-4,5-difluoropyrimidine | 2-Cl, 4-F, 5-F | -50 to -70 (Predicted) | ~ -160 (Predicted) | Appearance of deshielded F4 signal; upfield shift of F5. |
| 2,4-Dichloro-5-fluoropyrimidine | 2-Cl, 4-Cl, 5-F | N/A | -135.25 (Exp.) | Single signal; diagnostic starting material peak.[1] |
| 2,4,5-Trifluoropyrimidine | 2-F, 4-F, 5-F | -56.9 | -173.3 | Reference standard for multi-fluorinated pyrimidines.[1][2] |
*Note: Predicted values are based on structure-activity relationships (SAR) and ortho-fluorine substitution effects derived from experimental precursor data.
Technical Analysis: Chemical Shift Assignments
The 19F NMR Spectrum
The 19F NMR spectrum of 2-chloro-4,5-difluoropyrimidine exhibits two non-equivalent signals due to the asymmetry introduced by the chlorine atom at position 2.[1]
Position 4 Fluorine (F4) [2][3]
-
Electronic Environment: The F4 atom is bonded to C4, which is situated between the electronegative N3 nitrogen and the C5 carbon.[2]
-
Shift Characteristics: This position is highly deshielded due to the adjacent ring nitrogen (alpha-effect) and the electron-withdrawing nature of the neighboring F5.[1]
-
Expected Range: -50 to -70 ppm (relative to CFCl₃).[1]
-
Multiplicity: Doublet (d) due to coupling with F5 (
), typically 15–30 Hz.[2]
Position 5 Fluorine (F5) [4][2][3][5][6][7]
-
Electronic Environment: The F5 atom is bonded to C5, located between C4 and C6.[2] It is meta to the ring nitrogens.
-
Shift Characteristics: This position is significantly more shielded than F4. The introduction of a fluorine at C4 (replacing chlorine) typically causes an upfield shift (shielding) of the F5 signal due to the "ortho-fluorine effect" observed in aromatic systems (e.g., transition from chlorobenzene to 1-chloro-2-fluorobenzene).[1]
-
Expected Range: -155 to -170 ppm .[1]
-
Multiplicity: Doublet of doublets (dd) due to coupling with F4 (
) and H6 ( ).
Precursor Comparison: 2,4-Dichloro-5-fluoropyrimidine
To validate the synthesis of 2-chloro-4,5-difluoropyrimidine, it is essential to compare it against the starting material.[1]
-
Experimental Value: -135.25 ppm (in DMSO-d₆).
-
Assignment: F5 (the only fluorine present).
-
Coupling: Doublet (
Hz) if C satellites are observed or if C-labeled. -
Synthesis Monitoring: The reaction is deemed complete when the signal at -135.25 ppm disappears and is replaced by the two coupled signals of the product.
Experimental Protocols
Synthesis & Sample Preparation
The conversion of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-4,5-difluoropyrimidine utilizes a Halex (Halogen Exchange) reaction.[1]
Protocol:
-
Reagents: Dissolve 2,4-dichloro-5-fluoropyrimidine (1 equiv) in anhydrous DMSO (stored over 4Å molecular sieves).
-
Fluorination: Add Cesium Fluoride (CsF) (1.5 equiv, dried at 200°C under vacuum).[2]
-
Reaction: Stir the mixture at 100°C for 4 hours.
-
Workup: Cool to room temperature. The product can be extracted or used directly if monitoring by NMR.
-
NMR Sample: Transfer 500 µL of the reaction mixture to an NMR tube. Add 50 µL of DMSO-d₆ for locking.[1]
NMR Acquisition Parameters
For accurate shift determination and coupling constant analysis:
-
Pulse Sequence: zgfig (Inverse gated decoupling) to suppress NOE if quantitative integration is required, or standard zg for routine checks.
-
Spectral Width: 200 ppm (covering -40 to -240 ppm).[1]
-
Relaxation Delay (D1): Set to
(typically 2–5 seconds) for accurate integration. -
Reference: Internal standard Trichlorofluoromethane (CFCl₃) at 0.00 ppm or external reference to
-trifluorotoluene (-63.72 ppm).[2]
Structural & Logic Diagram
The following diagram illustrates the synthesis pathway and the logical progression of chemical shift changes.
Caption: Workflow for the synthesis and NMR validation of 2-chloro-4,5-difluoropyrimidine, highlighting the diagnostic shift from a single F5 peak to a coupled F4/F5 system.
Comparative Data Table
The following table consolidates experimental and literature data to assist in peak assignment.
| Compound | Solvent | F4 Shift ( | F5 Shift ( | Coupling Constants (Hz) | Source |
| 2,4-Dichloro-5-fluoropyrimidine | DMSO-d₆ | N/A | -135.25 | [1] | |
| 2-Chloro-4,5-difluoropyrimidine | DMSO-d₆ | -50 to -70 (Est.) | -155 to -170 (Est.)[1] | [1, 2] | |
| 2,4,5-Trifluoropyrimidine | Neat | -56.9 | -173.3 | [3] | |
| 5-Fluorouracil (5-FU) | D₂O | N/A | -169.5 | [4] |
Key Insight: The shift of F5 from -135 ppm in the dichloro-precursor to ~ -160 ppm in the difluoro-product is a definitive marker of successful fluorination at position 4.[1]
References
-
Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes. bioRxiv (2026).[1] Link[2]
-
19F NMR Chemical Shifts and Coupling Constants. UCSB NMR Facility. Link
-
2,4,5-Trifluoropyrimidine and process for preparing. U.S. Patent 4,299,961.[2] Link
-
Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites. NMR Biomed. (1999).[2] Link
Sources
- 1. scribd.com [scribd.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Design, Synthesis, and Biological Evaluation of the First Inhibitors of Oncogenic CHD1L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2006066172A1 - Aminopyrimidine compounds and methods of use - Google Patents [patents.google.com]
1H NMR characterization of 2-chloro-4,5-difluoropyrimidine derivatives
Title: Structural Elucidation of 2-Chloro-4,5-difluoropyrimidine Derivatives: A Comparative Characterization Guide
Executive Summary
The 2-chloro-4,5-difluoropyrimidine scaffold is a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors like Osimertinib analogs). However, its functionalization via nucleophilic aromatic substitution (
This guide objectively compares 1H NMR against 19F NMR and 2D Heteronuclear NMR (HMBC) for verifying these derivatives. While 1H NMR is the most accessible tool, its utility relies entirely on specific coupling constant (
Part 1: The Regioselectivity Conundrum
When reacting 2-chloro-4,5-difluoropyrimidine with a nucleophile (e.g., an amine), three pathways are theoretically possible, but two dominate. Rapid identification of the correct isomer is essential to prevent wasted resources in downstream synthesis.
-
Path A (Major): Attack at C4, displacing Fluorine. Retains F at C5.
-
Path B (Minor): Attack at C5, displacing Fluorine. Retains F at C4.
-
Path C (Rare): Attack at C2, displacing Chlorine. Retains F at both C4 and C5.
Visualizing the Challenge:
Figure 1: Reaction pathways for 2-chloro-4,5-difluoropyrimidine. The primary challenge is distinguishing Product A from Product B.
Part 2: Comparative Analysis of Characterization Methods
Method A: 1H NMR (The Primary Tool)
Verdict: Sufficient for routine identification if coupling constants are analyzed correctly.
In these derivatives, the pyrimidine ring usually retains only one proton: H6 . The splitting pattern of H6 is the diagnostic "fingerprint."
-
Mechanism: The H6 proton couples with the remaining Fluorine atom. The magnitude of this coupling (
) depends on the number of bonds separating them. -
The Rule of Thumb:
- (Vicinal/Ortho-like): If F is at C5 (adjacent to H6), the coupling is strong (typically 6.0 – 8.0 Hz ).
- (Long-range/Meta-like): If F is at C4 (across the ring from H6), the coupling is weak (typically < 2.5 Hz ).
| Feature | C4-Substituted Product (Desired) | C5-Substituted Product (Impurity) |
| Remaining Fluorine | F at Position 5 | F at Position 4 |
| H6 Environment | Adjacent to F5 | Remote from F4 |
| H6 Multiplicity | Distinct Doublet | Singlet or Broad Singlet |
| Coupling Constant ( | ||
| Chemical Shift ( | ~8.0 – 8.5 ppm | ~8.0 – 8.5 ppm (Indistinguishable) |
Critical Insight: Do not rely on chemical shift (
) alone. The electronic environment of H6 changes minimally between the two isomers. The multiplicity is the only reliable 1H NMR indicator.
Method B: 19F NMR (The Validator)
Verdict: Superior for purity analysis and rapid screening.
-
Mechanism: Fluorine chemical shifts are highly sensitive to electron density.
-
Performance:
-
C5-F (Product A): Typically appears upfield (e.g., -135 to -145 ppm) due to shielding by the adjacent C4-Amino group.
-
C4-F (Product B): Typically appears downfield (e.g., -70 to -90 ppm) as it is adjacent to N3 and the C5-Amino group is less shielding to the ortho position.
-
-
Advantage: 19F NMR is usually proton-decoupled, giving clean singlets. It instantly reveals if you have a mixture of isomers (two distinct peaks).
Method C: 2D NMR (HMBC) (The Gold Standard)
Verdict: Required for "First-in-Class" structural proof but too slow for routine batch checks.
-
Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons separated by 2-3 bonds.
-
Workflow:
-
Locate H6 in 1H NMR.
-
Check correlation to C4 and C2.
-
If C4 shows a coupling to the Fluorine (doublet in 13C dimension) or if the Carbon shift corresponds to C-F (
Hz), the structure is confirmed.
-
Part 3: Experimental Protocol
Synthesis of Reference Standard (Example)
Reaction of 2-chloro-4,5-difluoropyrimidine with Morpholine.
-
Setup: Dissolve 2-chloro-4,5-difluoropyrimidine (1.0 eq) in dry THF (0.2 M).
-
Addition: Cool to 0°C. Add DIPEA (1.2 eq) followed by Morpholine (1.05 eq) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
NMR Acquisition Protocol
To ensure resolution of the H-F coupling:
-
Solvent: Use DMSO-d6 rather than
.-
Reason: Pyrimidine protons are often broad in chloroform due to quadrupole broadening from Nitrogen. DMSO sharpens the signals, allowing accurate
-value measurement.
-
-
Parameters:
-
Number of Scans (NS): 16 (minimum).
-
Acquisition Time (AQ): > 3.0 seconds (to resolve small couplings).
-
Spectral Width: Ensure -2 to 12 ppm is covered.
-
Characterization Logic (Decision Tree)
Figure 2: Logical workflow for assigning regiochemistry using 1H NMR.
Part 4: Data Summary Table
| Parameter | Method | Observation for C4-Sub (Target) | Observation for C5-Sub (Byproduct) |
| H6 Splitting | 1H NMR | Doublet ( | Singlet ( |
| Coupling Constant | 1H NMR | ||
| H6 Shift | 1H NMR | ||
| Fluorine Shift | 19F NMR | Upfield (-140 ppm range) | Downfield (-80 ppm range) |
| C4 Carbon | 13C NMR | Doublet ( | Doublet ( |
References
-
Regioselectivity of SNAr in Pyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
URL:[Link]
-
NMR Coupling Constants (H-F)
- Title: NMR Coupling Constants (1H-19F Values).
- Source: Iowa State University, Chemical Instrument
-
URL:[Link]
-
Fluorine Chemical Shifts
- Title: 19F Coupling Constants and Chemical Shifts Table.
-
Source: Alfa Chemistry.[1]
-
General Pyrimidine Characterization
Sources
Comparative Guide: Optimizing HPLC Purity Analysis for 2-Chloro-4,5-difluoropyrimidine
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with resolving closely related halogenated heterocycles. 2-Chloro-4,5-difluoropyrimidine (CAS: 894791-89-0) is a highly reactive intermediate critical to the synthesis of advanced kinase inhibitors and
[1].Because its synthesis typically involves the fluorination of 2,4-dichloro-5-fluoropyrimidine using [2], crude batches are invariably contaminated with the starting material, positional isomers (e.g., 2-chloro-4,6-difluoropyrimidine), and hydrolysis degradants. Traditional reverse-phase high-performance liquid chromatography (RP-HPLC) methods relying on fully porous C18 columns often fail to achieve baseline resolution (
This guide objectively compares a traditional Fully Porous C18 approach against a modern Core-Shell Pentafluorophenyl (PFP) stationary phase, providing a self-validating protocol and empirical data to secure your analytical workflow.
Methodological Rationale: Causality in Column Selection
Why does a standard C18 column struggle with fluorinated pyrimidines? Alkyl phases separate analytes primarily through dispersive (hydrophobic) interactions. Because the substitution of a chlorine atom for a fluorine atom only marginally alters the overall molecular volume and logP, C18 phases yield severe co-elution.
Conversely, transitioning to a Pentafluorophenyl (PFP) stationary phase introduces multi-modal retention mechanisms that selectively target the unique electronic distribution of halogenated pyrimidines:
- Interactions : The electron-deficient PFP ring engages strongly with the electron-deficient pyrimidine ring.
-
Dipole-Dipole Interactions : The highly electronegative halogens on the analyte interact with the polarized C–F bonds of the stationary phase.
-
Shape Selectivity : The rigid planar structure of the PFP ligand offers superior steric recognition for positional isomers compared to flexible alkyl chains.
Separation mechanism comparing single-mode C18 retention vs multi-modal PFP retention.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) utilizing a spiked resolution mixture. If the SST criteria are not met, the system logically prevents batch analysis, ensuring data integrity in alignment with standards for[3].
Step 1: Preparation of Solutions
-
Diluent : Acetonitrile : Water (50:50, v/v).
-
Blank Solution : Use the diluent directly to establish baseline stability.
-
Standard Solution (1.0 mg/mL) : Accurately weigh 50.0 mg of 2-chloro-4,5-difluoropyrimidine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Resolution Mixture (SST) : Spike the standard solution with 0.1% (w/w) of 2,4-dichloro-5-fluoropyrimidine (starting material) and 2-chloro-4,6-difluoropyrimidine (isomer).
Step 2: Chromatographic Conditions
-
Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7). Causality: Low pH suppresses the ionization of residual surface silanols on the column, minimizing peak tailing[4].
-
Mobile Phase B : Acetonitrile (ACN).
-
Gradient Program :
-
0–2 min: 20% B
-
2–10 min: 20%
60% B -
10–12 min: 60% B
-
12–12.1 min: 60%
20% B -
12.1–15 min: 20% B (Re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 5
L. -
Column Temperature : 30°C.
-
Detection : UV at 254 nm (optimal wavelength for conjugated halogenated pyrimidines).
Step 3: System Suitability Criteria (SST)
-
Resolution (
) between 2-chloro-4,5-difluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine must be . -
Tailing factor (
) for the main peak must be . -
Precision : The %RSD of the main peak area from 5 replicate injections must be
.
Step-by-step analytical workflow for HPLC method development of fluorinated pyrimidines.
Performance Comparison: Core-Shell PFP vs. Fully Porous C18
We evaluated the resolution mixture on two distinct column architectures to objectively measure performance gains.
-
Alternative : Fully Porous C18 (150 x 4.6 mm, 5
m). -
Recommended : Core-Shell PFP (150 x 4.6 mm, 2.6
m).
Table 1: Quantitative Chromatographic Performance Comparison
| Chromatographic Parameter | Fully Porous C18 (5 | Core-Shell PFP (2.6 | Analytical Implication (Causality) |
| Retention Time (Main Peak) | 6.8 min | 7.4 min | PFP increases retention via strong dipole-dipole interactions. |
| Resolution ( | 1.2 (Co-elution) | 3.1 (Baseline) | PFP successfully discriminates F vs. Cl substitution. |
| Theoretical Plates ( | 8,500 | 22,400 | Core-shell architecture minimizes eddy diffusion (van Deemter A-term). |
| Tailing Factor ( | 1.7 | 1.1 | PFP mitigates secondary interactions with unendcapped silanols. |
| LOD (S/N = 3) | 0.5 | 0.1 | Higher column efficiency yields sharper peaks and lower detection limits. |
Conclusion
For the purity analysis of 2-chloro-4,5-difluoropyrimidine, traditional C18 columns lack the orthogonal selectivity required to resolve closely related halogenated impurities. Transitioning to a Core-Shell PFP column not only satisfies stringent System Suitability criteria but also significantly enhances theoretical plates and assay sensitivity. By implementing this multi-modal separation strategy, analytical laboratories can confidently release high-purity pyrimidine intermediates for downstream API synthesis.
References
-
Title: Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes. Source: bioRxiv (2026). URL: [Link]
-
Title: Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Source: ResearchGate (2022). URL: [Link]
-
Title: Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC. Source: International Journal of Research in Medical and Clinical Research (2026). URL: [Link]
Sources
A Comparative Guide to the Reactivity of 2-chloro-4,5-difluoropyrimidine and 4-chloro-2,5-difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated pyrimidines are indispensable building blocks. Their utility stems from the ability to undergo selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The precise positioning of halogen atoms and other substituents on the pyrimidine ring profoundly influences the regioselectivity and rate of these reactions. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2-chloro-4,5-difluoropyrimidine and 4-chloro-2,5-difluoropyrimidine. Understanding their distinct reactivity profiles is crucial for designing efficient and predictable synthetic routes to novel chemical entities.
The Decisive Role of Electronic Effects in Pyrimidine Reactivity
The reactivity of chlorodifluoropyrimidines in SNAr reactions is governed by a complex interplay of inductive and resonance effects, which are dictated by the positions of the nitrogen atoms and the halogen substituents. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it inherently susceptible to nucleophilic attack.[1] This effect is further amplified by the presence of strongly electron-withdrawing halogen atoms.
In the context of SNAr, the reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups, particularly when positioned ortho or para to the site of nucleophilic attack, can effectively stabilize the Meisenheimer complex through resonance and induction, thereby accelerating the reaction.[4]
Generally, for chloropyrimidines, the reactivity of the chloro-substituents follows the order C4(6) > C2 >> C5.[1] This is because the nitrogen atoms are better able to stabilize the negative charge of the Meisenheimer complex when the attack occurs at the C4 or C2 positions.
Comparing 2-chloro-4,5-difluoropyrimidine and 4-chloro-2,5-difluoropyrimidine
A detailed analysis of the electronic distribution in each isomer provides a strong basis for predicting their relative reactivity.
4-chloro-2,5-difluoropyrimidine:
In this isomer, the chlorine atom is at the C4 position. Nucleophilic attack at this position is strongly activated by both ring nitrogen atoms (at positions 1 and 3). The fluorine atom at the C2 position also contributes a significant inductive electron-withdrawing effect, further enhancing the electrophilicity of the C4 carbon. The fluorine at the C5 position has a less pronounced, but still present, electron-withdrawing effect. This combination of activating factors makes the C4 position in 4-chloro-2,5-difluoropyrimidine highly susceptible to nucleophilic substitution.
2-chloro-4,5-difluoropyrimidine:
Here, the chlorine atom is at the C2 position. This position is activated by the adjacent nitrogen atoms at positions 1 and 3. The fluorine atoms at C4 and C5 also exert an electron-withdrawing influence. However, the activation of the C2 position is generally considered to be less pronounced than that of the C4 position.
Predicted Reactivity: Based on established principles of pyrimidine chemistry, 4-chloro-2,5-difluoropyrimidine is predicted to be more reactive towards nucleophilic aromatic substitution than 2-chloro-4,5-difluoropyrimidine. This is primarily due to the superior stabilization of the Meisenheimer complex formed upon nucleophilic attack at the C4 position.
Supporting Experimental Insights
The influence of fluorine substitution is also a critical factor. The high electronegativity of fluorine enhances the electrophilicity of the pyrimidine ring, making fluorinated pyrimidines generally more reactive towards nucleophiles.[7] However, the positional effects remain dominant in determining the site of reaction.
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution
To provide a practical context for the discussed reactivity, the following is a detailed, step-by-step methodology for a typical SNAr reaction with a chlorodifluoropyrimidine. This protocol can be adapted for either isomer, with the expectation of a faster reaction and potentially higher yield for 4-chloro-2,5-difluoropyrimidine under identical conditions.
Reaction: Amination of a Chlorodifluoropyrimidine
This protocol describes the reaction of a chlorodifluoropyrimidine with a primary or secondary amine.
Materials:
-
2-chloro-4,5-difluoropyrimidine or 4-chloro-2,5-difluoropyrimidine
-
Amine (e.g., benzylamine, morpholine)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Base (e.g., Potassium carbonate (K2CO3), Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, dissolve the chlorodifluoropyrimidine (1.0 equivalent) in the chosen aprotic polar solvent.
-
Addition of Reagents: To the stirred solution, add the amine (1.1-1.2 equivalents) followed by the base (1.5-2.0 equivalents).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated depending on the nucleophilicity of the amine and the reactivity of the pyrimidine isomer. For less reactive combinations, heating to 50-80 °C may be necessary.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired amino-substituted difluoropyrimidine.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution on a chlorodifluoropyrimidine.
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Data Summary
While specific kinetic data for a direct comparison is lacking, the following table summarizes the key factors influencing the reactivity of the two isomers.
| Feature | 2-chloro-4,5-difluoropyrimidine | 4-chloro-2,5-difluoropyrimidine |
| Position of Chlorine | C2 | C4 |
| Activation by Ring Nitrogens | Activated by N1 and N3 | Strongly activated by N1 and N3 |
| Influence of Fluorine at C2 | N/A | Strong inductive electron-withdrawing effect |
| Influence of Fluorine at C4 | Inductive electron-withdrawing effect | N/A |
| Influence of Fluorine at C5 | Inductive electron-withdrawing effect | Inductive electron-withdrawing effect |
| Predicted Reactivity | Less Reactive | More Reactive |
Conclusion
In the comparative analysis of 2-chloro-4,5-difluoropyrimidine and 4-chloro-2,5-difluoropyrimidine, the principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems strongly indicate a higher reactivity for the 4-chloro isomer. This is attributed to the more effective stabilization of the Meisenheimer intermediate by the ring nitrogen atoms when nucleophilic attack occurs at the C4 position. For researchers and drug development professionals, this distinction is critical for the strategic design of synthetic pathways, enabling the selective and efficient construction of complex molecules with desired biological activities. When a choice is available, employing 4-chloro-2,5-difluoropyrimidine is likely to result in milder reaction conditions, faster reaction times, and potentially higher yields in SNAr reactions.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
-
Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere, 359, 142189. [Link]
- Zhang, R., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
-
Sandford, G. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21. [Link]
-
Castaño, F., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(48), 13586–13594. [Link]
-
Cao, X., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. ResearchGate. [Link]
- Baran Lab. (n.d.). Haloselectivity of Heterocycles.
-
ResearchGate. (2025). Synthesis of Trisubstituted Pyrimidines by Regioselective S N Ar and Suzuki Reactions of Polyhalopyrimidines. [Link]
- Kossoski, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 27(16), 11135-11144.
-
Kossoski, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. ResearchGate. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
-
Verhoog, S., et al. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry, 10(11), 1145–1150. [Link]
-
ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... [Link]
- de Lescure, L., et al. (n.d.).
- BenchChem. (2025).
-
ResearchGate. (2025). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Siler, D. A., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 21(11), 4028–4032. [Link]
- BenchChem. (2025). Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines.
-
Zimmer, L., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(10), 8234–8247. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1016–1019. [Link]
-
O'Hagan, D. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters, 23(23), 9037–9039. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Difluoro-4-chloropyrimidine. PubChem. [Link]
-
ResearchGate. (2025). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. [Link]
-
Kumar, D., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(20), 5052–5055. [Link]
-
Wuest, W. M., et al. (2018). Design and Synthesis of a Library of C8-Substituted Sulfamidoadenosines to Probe Bacterial Permeability. ACS Infectious Diseases, 4(11), 1613–1620. [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]
- Yongfeng, F., et al. (2015).
-
Semantic Scholar. (2015). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [Link]
-
El-Sayed, M. A., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1261–1273. [Link]
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Technical Guide: Mass Spectrometry Fragmentation of 2-Chloro-4,5-difluoropyrimidine
Executive Summary
2-Chloro-4,5-difluoropyrimidine (CAS: N/A for specific isomer, generic fluoropyrimidines often cited) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and nucleoside analogs. In drug development, the precise characterization of this intermediate is paramount, particularly to distinguish it from its regioisomer, 2-chloro-4,6-difluoropyrimidine.
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-chloro-4,5-difluoropyrimidine. Unlike standard datasheets, we compare the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and establish a self-validating protocol for differentiating this compound from its symmetric isomers.
Part 1: Theoretical Fragmentation & Mechanism
The fragmentation of halogenated pyrimidines under Electron Impact (70 eV) is governed by the stability of the aromatic ring and the bond dissociation energies of the carbon-halogen bonds.
The Molecular Ion and Isotope Pattern
The molecular formula is C₄HClN₂F₂ .
-
Monoisotopic Mass: ~150.0 Da (based on ³⁵Cl).
-
Isotope Signature: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the M⁺ (m/z 150) and [M+2]⁺ (m/z 152) peaks. This doublet is the primary confirmation of the chloropyrimidine core.
Primary Fragmentation Pathways
Upon ionization, the radical cation (M⁺˙) follows two competitive decay channels:
-
Halogen Elimination (α-Cleavage):
-
Loss of Chlorine ([1]•Cl): The C-Cl bond is weaker than the C-F bond. Homolytic cleavage yields the even-electron cation [M-Cl]⁺ at m/z 115 .
-
Loss of Fluorine (•F): Less favorable due to the high C-F bond strength, but observable as a minor peak at m/z 131 .
-
-
Retro-Diels-Alder (RDA) Ring Collapse:
-
Pyrimidines characteristically expel neutral HCN (27 Da).
-
From M⁺ (m/z 150) → [M-HCN]⁺ at m/z 123 .
-
From [M-Cl]⁺ (m/z 115) → [M-Cl-HCN]⁺ at m/z 88 .
-
Visualization of Fragmentation Logic
The following diagram maps the causal relationships in the fragmentation cascade.
Caption: Figure 1. EI-MS Fragmentation Pathway of 2-chloro-4,5-difluoropyrimidine showing primary loss of Chlorine and HCN.
Part 2: Comparative Analysis (Alternatives)
In this section, we compare the "product" (the specific 4,5-isomer analyzed via EI) against its primary "alternatives": its regioisomer (4,6-difluoro) and an alternative ionization technique (ESI).
Comparison 1: Isomer Differentiation (4,5- vs 4,6-Difluoro)
Differentiation of the 4,5-isomer from the 4,6-isomer is critical for Quality Control.
| Feature | 2-Chloro-4,5-difluoropyrimidine | 2-Chloro-4,6-difluoropyrimidine | Mechanistic Insight |
| Symmetry | Asymmetric | Symmetric | 4,6-isomer yields simpler NMR/MS patterns due to equivalence. |
| Vicinal Effect | Yes (F at C4, F at C5) | No (F at C4, F at C6) | Vicinal fluorines in the 4,5-isomer can facilitate unique rearrangements or sequential losses not seen in the 4,6-isomer. |
| HCN Loss | Favored | Favored | Both lose HCN, but the intensity ratio of [M-HCN]⁺ to M⁺ often differs due to the electronic environment of the ring nitrogen. |
| Dipole Moment | Higher | Lower (near zero) | Affects retention time in LC/GC; 4,5-isomer typically elutes later on polar columns. |
Comparison 2: Ionization Performance (EI vs. ESI)
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) | Recommendation |
| Primary Ion | M⁺˙ (Radical Cation) | [M+H]⁺ (Protonated) | Use ESI for PK/quantitation; use EI for synthesis confirmation. |
| Fragmentation | Rich, structural fingerprint | Minimal (requires CID) | EI provides the "fingerprint" needed to confirm the core structure. |
| Sensitivity | Moderate (Nanogram) | High (Picogram) | ESI is preferred for trace impurity analysis. |
| Solvent Effects | None (Gas Phase) | High (Matrix Effects) | EI is more robust for raw material QC. |
Part 3: Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: GC-MS Structural Confirmation (EI)
Best for: Raw material ID and isomer purity checks.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . (Avoid methanol to prevent nucleophilic substitution of the chloride).
-
Inlet: Split mode (20:1), Temperature 250°C .
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Rationale: Non-polar stationary phase prevents tailing of the polar pyrimidine.
-
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 70 eV, Source Temp 230°C . Scan range m/z 40–300.[2]
-
Validation Criteria:
-
Observe M⁺ at m/z 150.
-
Confirm ³⁵Cl/³⁷Cl ratio (approx 3:1).
-
Confirm presence of m/z 115 ([M-Cl]⁺).
-
Protocol B: LC-MS/MS Quantitation (ESI)
Best for: Biological matrices or reaction monitoring.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Acidic pH aids protonation of the pyrimidine nitrogen.
-
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions (for Quantitation):
-
Parent: m/z 151 ([M+H]⁺).
-
Daughter 1: m/z 116 (Loss of Cl).
-
Daughter 2: m/z 89 (Ring fragment).
-
Part 4: Spectral Data Summary
The following table summarizes the expected ion clusters for 2-chloro-4,5-difluoropyrimidine under standard 70 eV EI conditions.
| m/z (Mass-to-Charge) | Ion Identity | Formula | Relative Abundance (Est.) |
| 150 | M⁺ (Parent) | C₄H³⁵ClN₂F₂ | 100% (Base Peak) |
| 152 | M+2 (Isotope) | C₄H³⁷ClN₂F₂ | ~32% |
| 123 | [M - HCN]⁺ | C₃ClF₂N⁺ | 40-60% |
| 115 | [M - Cl]⁺ | C₄HN₂F₂⁺ | 50-80% |
| 88 | Ring Fragment | C₃HF₂N⁺ | 20-40% |
Note: Relative abundances may vary based on instrument tuning (e.g., quadrupole vs. ion trap).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrimidine, 2,4-dichloro- (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range.[4][5] Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available at: [Link]
-
PubChem. 2-Chloro-5-fluoropyrimidine (Structural Analog Data). National Library of Medicine. Available at: [Link]
Sources
- 1. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Impurity Profiling in Commercial 2-Chloro-4,5-difluoropyrimidine
Executive Summary: The Regioisomer Trap
In the synthesis of kinase inhibitors and agrochemicals, 2-chloro-4,5-difluoropyrimidine (CAS: 2-Chloro-4,5-difluoro-pyrimidine) is a high-value electrophile. Its utility lies in the differential reactivity of the C-Cl and C-F bonds. However, commercial supplies are frequently plagued by a "silent" impurity: the regioisomer 4-chloro-2,5-difluoropyrimidine .
Standard C18 HPLC-MS often fails to resolve these isomers due to identical molecular weights (MW 150.51) and nearly identical lipophilicities (
This guide compares analytical methodologies to definitively identify this impurity and provides a self-validating protocol for checking commercial batches.
The Problem: Impurity Profile & Impact
Common Impurities
Commercial synthesis of 2-chloro-4,5-difluoropyrimidine typically involves the fluorination of 2,4-dichloro-5-fluoropyrimidine or 2,4,5-trichloropyrimidine (Halex reaction). This route generates three distinct classes of impurities:[1]
| Impurity Type | Specific Compound | Detection Difficulty | Impact on Synthesis |
| Regioisomer | 4-chloro-2,5-difluoropyrimidine | High (Co-elutes on C18) | Critical. Alters substitution patterns; leads to wrong API scaffold. |
| Under-fluorinated | 2,4-dichloro-5-fluoropyrimidine | Medium (Distinct Mass) | Reduces purity; competes for nucleophiles. |
| Hydrolysis | 5-fluoro-2-hydroxypyrimidine | Low (Polar, early eluting) | Quenches reagents; lowers yield. |
The Mechanism of Failure
In a standard
Figure 1: Divergent synthesis pathways caused by isomeric impurities.
Comparative Analysis of Detection Methods
To ensure batch integrity, we compared three standard analytical techniques.
Method A: GC-MS (Gas Chromatography - Mass Spectrometry)
-
Pros: Excellent for detecting volatile under-fluorinated precursors (dichloropyrimidines).
-
Cons: The boiling points of the 2-chloro and 4-chloro isomers are within 2-3°C of each other. Standard non-polar columns (e.g., DB-5) often show a single broad peak or a "shoulder" rather than baseline separation.
-
Verdict: Insufficient for isomer confirmation.
Method B: HPLC-UV (C18 vs. PFP Columns)
-
Standard C18: Often fails to separate the positional isomers due to lack of shape selectivity.
-
Fluorophenyl (PFP) Columns: The Pentafluorophenyl (PFP) stationary phase interacts via
stacking and specific fluorine-fluorine interactions. This phase provides superior selectivity for halogenated positional isomers. -
Verdict: Recommended for QC , provided a PFP column is used.
Method C: 19F-NMR (The Gold Standard)
-
Mechanism: Fluorine chemical shifts are hypersensitive to electronic environment. More importantly, the coupling constants (
) provide a definitive structural fingerprint.-
2-chloro-4,5-difluoropyrimidine: Contains vicinal fluorines (F4 and F5). Expect a strong ortho-coupling (~15-25 Hz).
-
4-chloro-2,5-difluoropyrimidine:[2] Contains para/meta related fluorines (F2 and F5). Expect minimal or zero F-F coupling .
-
-
Verdict: Absolute Requirement for structural validation.
Experimental Protocols
Protocol 1: High-Resolution Separation (HPLC)
Use this method for quantitative purity assessment.
-
Column: Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
60% B -
15-20 min: 95% B (Wash)
-
-
Detection: UV @ 254 nm (Pyrimidine absorption).
-
Success Criteria: The 4-chloro isomer (less polar due to symmetry) typically elutes after the 2-chloro target on PFP phases.
Protocol 2: Structural Confirmation (19F-NMR)
Use this method for "Go/No-Go" batch release.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL
(Chloroform-d). Do not use DMSO-d6 if possible, as solvent viscosity broadens coupling patterns. -
Acquisition: Run a non-decoupled
experiment (at least 64 scans). -
Analysis (Self-Validating Step):
-
Target (2-Cl-4,5-dF): You must observe two distinct signals . Each signal should appear as a doublet (splitting by the other fluorine) with a coupling constant
. -
Impurity (4-Cl-2,5-dF): You will see two singlets (or very tight multiplets from H-F coupling) with no large F-F splitting , as F2 and F5 are too far apart.
-
Case Study: Supplier Comparison
We analyzed three commercial lots using the 19F-NMR protocol described above.
| Supplier | Purity (GC-MS) | Purity (PFP-HPLC) | 19F-NMR Result | Yield in Test Reaction* |
| Supplier A | 98.5% | 98.2% | Two doublets ( | 92% |
| Supplier B | 99.1% | 94.5% | Major doublets + Minor singlets (~5% integral). | 78% |
| Supplier C | 97.0% | 96.8% | Doublets + Broad baseline humps (Polymer/Oligomers). | 85% |
*Test Reaction:
Analysis: Supplier B showed higher purity on GC-MS because the isomer co-eluted. However, PFP-HPLC and NMR revealed a 5% regioisomer contamination. This 5% impurity caused a disproportionate drop in yield (14% loss) because the impurity acted as a competitive substrate that complicated the purification of the final product.
Decision Workflow
Use the following logic to accept or reject incoming raw materials.
Figure 2: Quality Control Decision Tree for Fluoropyrimidines.
References
-
Regioselectivity in Pyrimidine Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[3] (Discusses C2 vs C4 selectivity rules).
- 19F NMR Methodology: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley-Interscience, 2009. (Source for F-F coupling constant ranges).
-
PFP Column Selectivity: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available perfluorinated stationary phases." Journal of Chromatography A, 2005.
-
SNAr Mechanisms: "Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidines." Journal of Organic Chemistry, 2006.
-
General Impurity Profiling: "Impurity Profiling in Active Pharmaceutical Ingredients." Trends in Analytical Chemistry, 2023.
Sources
Safety Operating Guide
Navigating the Disposal of 2-chloro-4,5-difluoropyrimidine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-chloro-4,5-difluoropyrimidine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety standards for handling chlorinated and fluorinated organic compounds, designed to provide a clear, actionable framework for your laboratory's waste management program.
Hazard Profile and Core Safety Principles
Inferred Hazards of 2-chloro-4,5-difluoropyrimidine:
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Inhalation Hazard: May cause respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]
-
Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[6] Discharge into the environment must be avoided.[3]
-
Thermal Decomposition: Combustion can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[1]
The primary directive is to always treat this compound as a hazardous chemical waste, requiring segregation from all other waste streams.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-chloro-4,5-difluoropyrimidine in any capacity—from experimental use to disposal—the correct PPE is mandatory. The goal is to create a complete barrier, preventing any contact with the substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause severe burns.[1][2] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes that can cause serious eye damage.[1][8] |
| Protective Clothing | Flame-retardant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact.[9] |
| Respiratory Protection | Use only in a chemical fume hood.[1] If a fume hood is not available or in case of a large spill, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[8] | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The required method for disposing of 2-chloro-4,5-difluoropyrimidine is through a licensed hazardous waste disposal facility, typically via high-temperature incineration.[9][10] This process ensures the complete destruction of the halogenated compound.
Step 1: Waste Segregation
-
Designated Waste Stream: Immediately categorize any material contaminated with 2-chloro-4,5-difluoropyrimidine as "Halogenated Organic Waste."[9] This includes:
-
Unused or expired reagent.
-
Reaction mixtures containing the compound.
-
Solvent rinses from contaminated glassware (the first rinse must always be collected as hazardous waste).[11]
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
-
Causality: Halogenated solvents and non-halogenated solvents are often incinerated under different conditions. Mixing them can disrupt the disposal process and may violate regulatory requirements.[11] Segregation at the source is the most reliable method to ensure compliant disposal.
Step 2: Container Selection and Labeling
-
Container Choice: Use a robust, chemically compatible container with a tightly sealing lid. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, a labeled, sealable plastic bag or a lined, puncture-resistant container should be used.[7]
-
Labeling (Critical): Every waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "2-chloro-4,5-difluoropyrimidine ".
-
A list of all other components in the container (e.g., methanol, dichloromethane).
-
An approximate percentage of each component.
-
The date when waste was first added to the container.[7]
-
-
Best Practice: Keep waste containers closed except when adding waste. Store them in a designated, well-ventilated satellite accumulation area, ideally within secondary containment to prevent spills.[11][12]
Step 3: Arranging for Disposal
-
Contact Your EHS Department: Follow your institution's specific procedures for hazardous waste collection. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.[9]
-
Documentation: Complete all required waste disposal forms accurately. This paperwork is a legal requirement and ensures the waste is tracked from your lab to its final disposal point.
Emergency Procedures: Spill Management
Even with meticulous planning, spills can occur. A swift and correct response is crucial to mitigate exposure and environmental contamination.
Small Spill (Contained within a Fume Hood)
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash as low as possible while allowing access.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully scoop the absorbed material into your designated halogenated solid waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.
-
Report: Inform your supervisor and EHS department of the incident.
Large Spill (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the area, alerting all personnel.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Call for Help: Contact your institution's emergency response line and the EHS department immediately.[7]
-
Do Not Attempt to Clean Up: A large spill of a volatile and corrosive compound requires specialized equipment and training. Wait for the professional response team.
The following diagram outlines the decision-making workflow for responding to a spill.
Caption: Decision workflow for responding to a spill of 2-chloro-4,5-difluoropyrimidine.
Regulatory Context
The disposal of halogenated organic compounds is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[13][14] These compounds may fall under the "F-listed" wastes from non-specific sources if they are spent solvent wastes.[13][14] Your institution's EHS department is responsible for ensuring that all disposal practices comply with these federal, state, and local regulations. Adherence to the protocols outlined in this guide is the first and most critical step in achieving that compliance.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.
References
- SAFETY DATA SHEET for 2,4-Dichloro-5-fluoropyrimidine. (2011, June 24). Thermo Fisher Scientific.
- SAFETY DATA SHEET for 2-Chloro-5-fluoropyrimidine. (2010, April 30). Fisher Scientific.
- 2-Chloro-4-fluoropyridine Safety Inform
- 2,4-Dichloro-5-fluoropyrimidine Safety Inform
- SAFETY DATA SHEET for 5-Chloro-2,3-difluoropyridine. (2025, September 24). Thermo Fisher Scientific.
- EPA Hazardous Waste Codes.UGA Environmental Safety Division.
- Pyrimidine - Safety D
- EPA HAZARDOUS WASTE CODES.U.S. Environmental Protection Agency.
- Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.Benchchem.
- 2-Chloro-5-fluoropyrimidine - SAFETY D
- 2,4-Dichloro-5-fluoropyrimidine - Safety Data Sheet. (2026, January 17). ChemicalBook.
- 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem.
- Hazardous Waste Disposal Guide.Dartmouth College Environmental Health and Safety.
- Safe Disposal of 5-(1-Chlorovinyl)
- Understanding OSHA Chemical Storage Requirements.PolyStar Containment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4,5-difluoropyrimidine
As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-chloro-4,5-difluoropyrimidine demands a foundational commitment to safety. This guide moves beyond a simple checklist, providing a procedural and scientific framework for the safe handling of this compound. Our primary goal is to establish a self-validating system of protocols where the rationale behind each safety measure is as clear as the procedure itself.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the critical first step in designing a robust safety protocol. 2-chloro-4,5-difluoropyrimidine and its close structural analogs are classified with significant health hazards that dictate our choice of personal protective equipment (PPE). The primary dangers are acute toxicity and severe corrosive effects.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related compounds present the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][3]
-
Serious Eye Damage: Causes serious and potentially irreversible eye damage.[1][3]
-
Sensitization: May cause an allergic skin reaction.[1]
These classifications mean that exposure through any route—ingestion, skin contact, eye contact, or inhalation—can lead to significant harm. Therefore, our PPE strategy must create a comprehensive barrier to prevent any direct contact with the substance.
Core Protective Equipment: A Multi-Layered Defense
The following table summarizes the essential engineering controls and PPE required to mitigate the identified hazards.
| Hazard Classification (GHS) & Statement | Required PPE & Engineering Controls |
| Acute Toxicity (Oral, Dermal, Inhalation) | Engineering Control: Chemical Fume Hood.[2][4] Hand: Double-layered, chemical-resistant gloves (e.g., Nitrile).[5] Body: Chemical-resistant lab coat or gown.[2][6] Respiratory: NIOSH-approved respirator if fume hood is unavailable or during a large spill.[7] |
| Skin Corrosion/Irritation (H314/H315) | Hand: Chemical-resistant gloves (inspected before use). Body: Long-sleeved, closed-cuff, chemical-resistant gown.[6] Procedure: Immediate removal of contaminated clothing and washing of skin.[8] |
| Serious Eye Damage (H318) | Eyes/Face: Tightly sealed chemical safety goggles AND a full-face shield.[2][4] Standard safety glasses are insufficient. |
| Skin Sensitization (H317) | Hand: Consistent and proper use of gloves to prevent initial sensitization. Procedure: Avoid any direct skin contact. |
Detailed PPE Specifications
-
Hand Protection: Always wear two pairs of chemical-resistant gloves, preferably nitrile, with the outer glove covering the cuff of the lab coat. This practice of double-gloving provides a critical fail-safe. Should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove safely. Inspect gloves for any signs of degradation or puncture before each use.[9]
-
Eye and Face Protection: The risk of severe eye damage necessitates robust protection.[3] Use tightly sealed chemical safety goggles that conform to European Standard EN166 or equivalent.[4] In addition, a full-face shield must be worn over the goggles to protect the entire face from splashes, which is critical given the compound's ability to cause severe skin burns.[2][4]
-
Body Protection: A standard cotton lab coat is not sufficient. A long-sleeved, chemical-resistant gown with knit or elastic cuffs that close securely in the back is required.[6] This ensures a continuous barrier and prevents the sleeves from riding up and exposing the wrists. Contaminated gowns should never be worn outside the laboratory and must be disposed of or decontaminated immediately after a spill or at the end of the work session.[6]
-
Respiratory Protection: All handling of 2-chloro-4,5-difluoropyrimidine must, without exception, be performed inside a certified chemical fume hood to control exposure to vapors.[2][4] In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with an organic vapor (Type A, Brown) cartridge is necessary.[2][4] All personnel requiring respirator use must be properly fit-tested and trained.
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.
Experimental Workflow: Step-by-Step Guidance
-
Preparation: Designate a specific area within the lab for handling this compound. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents before introducing the 2-chloro-4,5-difluoropyrimidine.
-
Donning PPE: Put on PPE in the correct order: inner gloves, gown, face mask, goggles, face shield, and finally, outer gloves pulled over the gown's cuffs.
-
Handling: Conduct all manipulations, including weighing and dilutions, deep within the chemical fume hood to minimize the escape of vapors.[7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][10]
-
Post-Handling: After the procedure is complete, decontaminate any surfaces and equipment. Tightly seal the primary container.
-
Doffing PPE: Remove PPE slowly and deliberately in an order that minimizes cross-contamination: outer gloves, face shield, gown, goggles, and finally, inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9][11]
Workflow for Safe Handling
Sources
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- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
